molecular formula C7H9BO3 B031394 4-Hydroxy-2-methylphenylboronic acid CAS No. 493035-82-8

4-Hydroxy-2-methylphenylboronic acid

Cat. No.: B031394
CAS No.: 493035-82-8
M. Wt: 151.96 g/mol
InChI Key: OYIYNIONWDBJIF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylphenylboronic acid is a sophisticated boronic acid derivative of significant utility in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its role as a key building block in the Suzuki-Miyaura reaction, a palladium-catalyzed process renowned for forming biaryl and heterobiaryl carbon-carbon bonds with high fidelity and functional group tolerance. In this mechanism, the boronic acid group transmetallates to a palladium catalyst, enabling the efficient coupling with a wide range of organic halides (e.g., aryl bromides, iodides, or triflates) to construct complex molecular architectures. The presence of the phenolic hydroxyl group adjacent to the boronation site introduces unique electronic and coordinative properties, which can influence reactivity, regioselectivity, and the subsequent stability of the coupled product. This functionality also provides a versatile synthetic handle for further derivatization, such as alkylation or acetylation, allowing researchers to fine-tune the compound's properties. Consequently, this reagent is extensively employed in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials, where the incorporation of a substituted phenol moiety is critical. It is an indispensable tool for medicinal chemists exploring structure-activity relationships and for materials scientists developing novel organic frameworks and ligands.

Properties

IUPAC Name

(4-hydroxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYNIONWDBJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378464
Record name 4-Hydroxy-2-methylphenylboronic acid
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Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493035-82-8
Record name B-(4-Hydroxy-2-methylphenyl)boronic acid
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Record name 4-Hydroxy-2-methylphenylboronic acid
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Record name 4-Hydroxy-2-methylbenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a hydroxyl group and a methyl group on the phenyl ring, offer distinct reactivity and opportunities for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5]

PropertyValueReference
CAS Number 493035-82-8[1][2][3][4][5]
Molecular Formula C₇H₉BO₃[1][4][5]
Molecular Weight 151.96 g/mol [1][4][5]
Appearance White to off-white powder/crystalline solid[1]
Melting Point 100-104 °C[2]
Boiling Point 361.4 ± 52.0 °C (Predicted)[2]
Solubility Soluble in alcohols and some organic solvents; slightly soluble in water.[2]
Purity ≥95% (HPLC)[1]

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR (400 MHz, d₆-DMSO) δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H)[1]
ESI-LCMS m/z 151 (M-H)⁻[1]

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active molecules. The presence of the hydroxyl and methyl groups on the phenyl ring can influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity and the properties of the resulting coupled products.

Synthesis of Kinase Inhibitors

A significant area of application for this boronic acid is in the synthesis of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a key building block for the synthesis of various kinase inhibitors, including those targeting c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). These inhibitors often feature a substituted pyrazole or pyridine core, which can be coupled with the 4-hydroxy-2-methylphenyl moiety via a Suzuki-Miyaura reaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding pinacol ester precursor.[1]

Materials:

  • 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Sodium periodate

  • Ammonium acetate

  • Acetone

  • Water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Sodium chloride

Procedure:

  • To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol) and ammonium acetate (11.15 mmol) in a 2:1 mixture of acetone and water (36 mL), add sodium periodate (11.15 mmol) at room temperature.[1]

  • Stir the reaction mixture for 68 hours.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[1]

  • Add sodium chloride to the concentrated filtrate and extract with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.[1]

  • Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to yield this compound as a solid.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pinacol_Ester 3-methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenol Stirring Stir at RT for 68h Pinacol_Ester->Stirring Reagents Sodium periodate, Ammonium acetate Reagents->Stirring Solvent Acetone/Water (2:1) Solvent->Stirring Filtration Filtration & Concentration Stirring->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Drying Drying over MgSO₄ Extraction->Drying Chromatography Silica Gel Chromatography (EtOAc/Hexanes 1:4) Drying->Chromatography Product 4-Hydroxy-2-methylphenyl- boronic acid Chromatography->Product

Synthesis Workflow for this compound.
Suzuki-Miyaura Coupling for the Synthesis of a JNK Inhibitor Precursor

The following is an adapted, general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid to form a key intermediate in the synthesis of JNK inhibitors. This protocol is based on similar transformations reported in the literature.[7]

Materials:

  • Aryl halide (e.g., a substituted bromopyrazole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst (0.02-0.10 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow Reactants Aryl Halide, This compound, Base Inert_Atmosphere Inert Atmosphere (Ar or N₂) Reactants->Inert_Atmosphere Solvent_Catalyst Degassed Solvent, Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Reaction Heating (80-110 °C) Solvent_Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (JNK Inhibitor Precursor) Purification->Product

General Workflow for Suzuki-Miyaura Coupling.

Signaling Pathways

Molecules synthesized using this compound as a key building block often target critical signaling pathways involved in disease. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are prominent examples.

JNK Signaling Pathway

The JNK signaling pathway is a crucial stress-activated protein kinase cascade involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[2][3][4] Dysregulation of the JNK pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, ROS, etc.) MAP3K MAPKKK (ASK1, MEKK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Other_TFs Other Transcription Factors (ATF2, etc.) JNK->Other_TFs Response Inflammation, Apoptosis, Cell Proliferation cJun->Response Other_TFs->Response JNK_Inhibitor JNK Inhibitor (Synthesized from This compound) JNK_Inhibitor->JNK

Simplified JNK Signaling Pathway and the point of inhibition.
p38 MAPK Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the regulation of inflammatory responses.[1][8][9][10] Consequently, it is also a significant target for the development of anti-inflammatory drugs.

p38_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TFs Transcription Factors (ATF2, CREB) p38->TFs Response Inflammation, Cytokine Production, Apoptosis MK2->Response TFs->Response p38_Inhibitor p38 Inhibitor (Synthesized from This compound) p38_Inhibitor->p38

Simplified p38 MAPK Signaling Pathway and the point of inhibition.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the development of pharmaceuticals, particularly kinase inhibitors. Its well-defined physicochemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective utilization in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide to 5-Hydroxytoluene-2-boronic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2-boronic acid, also known as (5-hydroxy-2-methylphenyl)boronic acid, is an aromatic boronic acid with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring both a hydroxyl and a methyl group on the phenyl ring in addition to the boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] Furthermore, the incorporation of the boronic acid functional group into molecules has been a burgeoning area of interest in drug discovery, with several boronic acid-containing drugs approved for clinical use.[2][3] This guide provides a comprehensive overview of the structure, formula, synthesis, and potential applications of 5-Hydroxytoluene-2-boronic acid, tailored for professionals in research and drug development.

Chemical Structure and Formula

The chemical structure and key identifiers for 5-Hydroxytoluene-2-boronic acid are summarized in the table below.

PropertyValue
Systematic Name (5-Hydroxy-2-methylphenyl)boronic acid
CAS Number 1375216-45-7
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
InChI Key ONNUFDZTGJBMSO-UHFFFAOYSA-N

The structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂), a hydroxyl group (-OH), and a methyl group (-CH₃) at positions 2, 5, and 1 respectively.

Synthesis

A plausible synthetic route for 5-Hydroxytoluene-2-boronic acid can be adapted from general methods for preparing hydroxyphenylboronic acids, such as those described in patent literature.[4][5] A common approach involves a multi-step synthesis starting from a readily available substituted nitrobenzene.

Experimental Protocol: A Plausible Synthetic Pathway

This protocol is a representative example based on established chemical transformations for analogous compounds.

Step 1: Bromination of 4-Methyl-3-nitrophenol

  • To a solution of 4-methyl-3-nitrophenol in a suitable solvent (e.g., dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., trifluoromethanesulfonic acid).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-methyl-5-nitrophenol.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-bromo-4-methyl-5-nitrophenol in a mixture of ethanol, acetic acid, and water.

  • Heat the solution to approximately 70°C and add iron powder in portions.

  • Monitor the reaction by TLC until the reduction of the nitro group to an amine is complete.

  • Filter the reaction mixture to remove iron salts and concentrate the filtrate.

  • Purify the resulting amino phenol, if necessary.

Step 3: Diazotization and Hydrolysis

  • Dissolve the amino phenol in an aqueous solution of sulfuric acid.

  • Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Heat the reaction mixture to reflux to hydrolyze the diazonium salt to a hydroxyl group, yielding 2-bromo-5-hydroxytoluene.

  • Purify the product, for example, by column chromatography on silica gel.

Step 4: Borylation

  • Dissolve the 2-bromo-5-hydroxytoluene in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon).

  • Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

  • To the resulting aryllithium species, add a borate ester, such as triisopropyl borate, dropwise at low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the borate ester to the boronic acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 5-Hydroxytoluene-2-boronic acid.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow Start 4-Methyl-3-nitrophenol Step1 Bromination (NBS, TfOH) Start->Step1 Intermediate1 2-Bromo-4-methyl-5-nitrophenol Step1->Intermediate1 Step2 Nitro Reduction (Fe, AcOH) Intermediate1->Step2 Intermediate2 2-Bromo-5-amino-4-methylphenol Step2->Intermediate2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4; Heat) Intermediate2->Step3 Intermediate3 2-Bromo-5-hydroxytoluene Step3->Intermediate3 Step4 Borylation (n-BuLi, B(OiPr)3; H3O+) Intermediate3->Step4 End 5-Hydroxytoluene-2-boronic acid Step4->End

Caption: Plausible synthetic workflow for 5-Hydroxytoluene-2-boronic acid.

Applications in Organic Synthesis

The primary application of 5-Hydroxytoluene-2-boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction using 5-Hydroxytoluene-2-boronic acid.

Materials:

  • 5-Hydroxytoluene-2-boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

  • In a reaction vessel, combine 5-Hydroxytoluene-2-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0 equivalents).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80°C to 110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X      L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R-Pd(II)-Ar      L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (R-Ar) RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid 5-Hydroxytoluene-2-boronic acid (Ar-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-Hydroxytoluene-2-boronic acid is not extensively reported in the public domain, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The study of structure-activity relationships (SAR) of related hydroxyphenylboronic acids provides valuable insights.[6][7]

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[8] The presence of the hydroxyl and methyl groups on the phenyl ring of 5-Hydroxytoluene-2-boronic acid can influence its binding affinity and selectivity for specific enzyme targets.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: Boronic acids, most notably the proteasome inhibitor Bortezomib, have demonstrated significant anticancer activity.[1] The unique substitution pattern of 5-Hydroxytoluene-2-boronic acid could be exploited to design novel inhibitors of cancer-related enzymes.

  • Antibacterial and Antifungal Agents: Certain boronic acid derivatives have shown promising antimicrobial properties.[9] The development of new antimicrobial agents is a critical area of research, and this compound could serve as a scaffold for such efforts.

  • Anti-inflammatory Agents: Inflammation is a key pathological feature of many diseases. Boronic acids have been investigated for their anti-inflammatory potential, and derivatives of 5-Hydroxytoluene-2-boronic acid could be designed to target inflammatory pathways.

  • Neurological Disorders: The role of various enzymes in neurological disorders is well-established. Boronic acid-based inhibitors could be developed to modulate the activity of these enzymes for therapeutic benefit.

Conclusion

5-Hydroxytoluene-2-boronic acid is a valuable chemical entity with a well-defined structure and formula. While specific, detailed experimental protocols for its synthesis and biological evaluation are not widely available in peer-reviewed literature, established methodologies for the synthesis of analogous compounds provide a clear path for its preparation. Its primary utility lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. Furthermore, based on the known biological activities of related boronic acid derivatives, 5-Hydroxytoluene-2-boronic acid represents a promising scaffold for the design and development of novel therapeutic agents across a range of disease areas. Further research into the specific biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

Physical and chemical properties of 4-Hydroxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylphenylboronic acid, with the CAS Number 493035-82-8, is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring both a hydroxyl and a methyl group on the phenyl ring in addition to the boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, with a focus on its role in the development of pharmaceuticals and advanced materials.[1]

Physical and Chemical Properties

This compound is typically a white to off-white powder or crystalline solid.[1][3] It is soluble in alcohols and some other organic solvents, while being only slightly soluble in water.[4] For long-term storage, it should be kept in a dark place and sealed in a dry environment at room temperature.[4][5]

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₉BO₃[4]
Molecular Weight 151.96 g/mol [4]
Appearance White to off-white powder/crystal[1][3]
Melting Point 100-104 °C[4][5]
Boiling Point 361.4 ± 52.0 °C (Predicted)[4][5]
Density 1.26 ± 0.1 g/cm³ (Predicted)[4][5]
pKa 9.17 ± 0.58 (Predicted)[4]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 493035-82-8[4]
Synonyms 5-Hydroxytoluene-2-boronic acid, 4-Hydroxy-2-methylbenzeneboronic acid[1][3]
PubChem ID 2773448[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding pinacol ester, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[5]

Materials:

  • 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol)

  • Sodium periodate (11.15 mmol)

  • Ammonium acetate (11.15 mmol)

  • Acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a suitable reaction vessel, dissolve 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ammonium acetate in a 2:1 mixture of acetone and water.

  • Add sodium periodate to the solution at room temperature.

  • Stir the reaction mixture for approximately 68 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • To the concentrated filtrate, add sodium chloride and perform an extraction with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.[5]

Characterization Data:

  • ¹H NMR (400 MHz, d₆-DMSO): δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H).[5]

  • ESI-LCMS (m/z): 151 (M-H)⁻.[5]

Experimental Workflow: Synthesis

G start Start dissolve Dissolve Starting Material and Reagents in Acetone/Water start->dissolve add_na_periodate Add Sodium Periodate dissolve->add_na_periodate stir Stir at Room Temperature (68 hours) add_na_periodate->stir filter_concentrate Filter and Concentrate stir->filter_concentrate extraction Extract with Ethyl Acetate filter_concentrate->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate purification Purify by Silica Gel Chromatography dry_concentrate->purification product This compound purification->product G cluster_reactants Reactants cluster_catalyst Catalytic System Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Organohalide Aryl/Vinyl Halide (R-X) Organohalide->Suzuki_Coupling Palladium_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Palladium_Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Product Coupled Product (Ar-R) Suzuki_Coupling->Product

References

An In-depth Technical Guide on the Solubility of 4-Hydroxy-2-methylphenylboronic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-2-methylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates qualitative information, presents solubility data for analogous boronic acids, and details a robust experimental protocol for solubility determination.

Introduction to this compound

This compound (CAS No. 493035-82-8) is an organic boron compound with the molecular formula C7H9BO3.[1] It appears as a white to off-white crystalline solid.[1][2] This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and holds potential in the development of pharmaceuticals and chemical sensors.[2] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

Direct quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented. However, qualitative descriptions indicate that it is soluble in alcohols and some organic solvents, while being only slightly soluble in water.[1]

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble[1]
AlcoholsSoluble[1]
Organic SolventsSoluble in some[1]

Given the lack of specific data, it is common practice to reference the solubility of structurally similar compounds. Phenylboronic acid is a suitable proxy for estimating the solubility behavior of its derivatives. The esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[3]

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

The following data for phenylboronic acid can serve as a useful reference for anticipating the solubility characteristics of this compound.

SolventTemperature (°C)Solubility (mole fraction)
Chloroform25~0.04
3-Pentanone25~0.18
Acetone25~0.25
Dipropyl ether25~0.22
Methylcyclohexane25<0.001

Note: This data is for phenylboronic acid and is intended as a proxy. Actual solubility of this compound will vary.[4]

Experimental Protocol for Solubility Determination

When specific solubility data is unavailable, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

3.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Jacketed glass vessel or sealed vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable ramp (precision ±0.1 °C)

  • Calibrated thermometer or thermocouple (precision ±0.1 °C)

  • Luminance probe, turbidity sensor, or laser beam and photodetector for observing clarity

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel to create a mixture of known composition.[7]

  • Equilibration: Place the vessel in the temperature-controlled bath and begin vigorous stirring to ensure the mixture is homogeneous.[5]

  • Heating: Slowly and steadily increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[3][7]

  • Observation: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[6][7]

  • Data Recording: Record the temperature at which the solution becomes clear.

  • Data Analysis: Repeat the procedure for several different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).[3]

3.3. Workflow for Experimental Solubility Determination

The following diagram illustrates the workflow for the dynamic method of solubility determination.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh this compound B Measure volume of solvent A->B C Combine in sealed vessel B->C D Place vessel in temperature bath with stirring C->D E Heat at a constant rate (e.g., 0.2-0.5 °C/min) D->E F Monitor turbidity of the solution E->F G Record temperature of complete dissolution F->G H Repeat for multiple concentrations G->H I Plot solubility vs. temperature H->I

Workflow for Dynamic Solubility Determination.

Application in Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The solubility of the boronic acid in the reaction solvent is critical for the efficiency of this process.

The generalized scheme for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (R-X) F Coupled Product (R-R') A->F B Boronic Acid (R'-B(OH)2) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., Na2CO3) D->F Activates E Solvent E->F Medium

Generalized Suzuki-Miyaura Coupling Reaction.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides a framework for researchers by summarizing available qualitative information, presenting data for analogous compounds, and detailing a comprehensive experimental protocol. A thorough understanding and experimental determination of its solubility in various common laboratory solvents are essential for the effective utilization of this versatile compound in research and development.

References

Spectral Analysis of 4-Hydroxy-2-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Hydroxy-2-methylphenylboronic acid (CAS No. 493035-82-8), a key building block in organic synthesis and medicinal chemistry. This document compiles available spectroscopic data (¹H NMR and Mass Spectrometry) and outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.28s1HAr-OH
7.70d1HAr-H
6.56-6.52m2HAr-H
2.55s3HAr-CH₃
[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

While the experimental IR spectrum for this compound is not available in public databases, the expected characteristic absorption bands for its functional groups are listed below.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H stretch (phenol)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (methyl)2975-2850
C=C stretch (aromatic)1620-1450
B-O stretch1380-1310
C-O stretch (phenol)1260-1180
O-H bend (boronic acid)1200-1100
Mass Spectrometry (MS)
Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI-LCMS151[M-H]⁻
[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acquisition of NMR spectra for arylboronic acids requires consideration of their tendency to form boroxines (anhydrides) in solution, which can lead to complex or uninterpretable spectra.

Sample Preparation:

  • The boronic acid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard NMR tube.

  • The use of protic solvents like Methanol-d₄ can help to break up boroxine oligomers, resulting in a cleaner spectrum, though the B-OH and phenolic OH protons may exchange with the solvent.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired using proton-decoupling techniques. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples like this compound, several techniques can be employed to obtain an IR spectrum.

Attenuated Total Reflectance (ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is then recorded. This is a rapid and common method for solid samples.

Potassium Bromide (KBr) Pellet:

  • A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder.

  • The mixture is then pressed under high pressure to form a transparent pellet.

  • The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Sample Preparation and Introduction:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with a small amount of volatile acid or base to aid ionization.

  • The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

  • Ion Source: The sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets.

  • Mass Analyzer: The ions generated are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detector: The separated ions are detected, and a mass spectrum is generated.

Visualizations

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidPrep Solid Sample Prep (ATR or KBr Pellet) Sample->SolidPrep MS_Solution Dilution in MS-compatible Solvent Sample->MS_Solution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer SolidPrep->IR MS Mass Spectrometer MS_Solution->MS NMR_Spec ¹H & ¹³C NMR Spectra NMR->NMR_Spec IR_Spec IR Spectrum IR->IR_Spec MS_Spec Mass Spectrum MS->MS_Spec Structure Structural Elucidation NMR_Spec->Structure IR_Spec->Structure MS_Spec->Structure

Caption: General workflow for spectral analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Hydroxy-2-methylphenylboronic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Hydroxy-2-methylphenylboronic acid (CAS No. 493035-82-8). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results. This document also includes relevant experimental protocols where this compound is utilized.

Chemical and Physical Properties

This compound is an organic boron compound used in various chemical syntheses.[1] Its properties are summarized below.

PropertyValue
CAS Number 493035-82-8[1][2][3]
Molecular Formula C₇H₉BO₃[1][2][3]
Molecular Weight 151.96 g/mol [1][2][3]
Appearance White to off-white powder or crystal.[2][4]
Melting Point 100-104°C[1][3]
Boiling Point 361.4 ± 52.0 °C (Predicted)[1][3]
Density 1.26 ± 0.1 g/cm³ (Predicted)[1][3]
Storage Temperature 0-8 °C or Room Temperature, sealed in a dry, dark place.[2][3]

Safety and Hazard Information

While specific GHS classification for this compound is not consistently available, data from structurally similar arylboronic acids, such as 4-methylphenylboronic acid and 3-fluoro-4-hydroxyphenylboronic acid, indicate that it should be handled as an irritant.[5][6][7] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][3]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[3][5][6][7]
Eye Irritation2 / 2AH319: Causes serious eye irritation.[3][5][6][7]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[3][8][6]
First Aid Measures

Proper first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10][11] If skin irritation occurs, seek medical advice.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[5] If eye irritation persists, get medical attention.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[9][10]

Handling and Storage Protocols

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow should be followed to ensure safety when handling boronic acids.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Fume Hood b->c d Weigh Compound c->d e Perform Reaction d->e f Keep Container Tightly Closed e->f g Decontaminate Work Area f->g h Dispose of Waste Properly g->h i Remove PPE and Wash Hands h->i

Diagram 1: General workflow for handling boronic acids.
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation risk.[12][13] Ensure that eyewash stations and safety showers are readily accessible.[9][10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[10][12][14]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile).[12][13][14]

    • Body Protection : Wear a lab coat and other protective clothing to prevent skin contact.[12][14]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.[14]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8][14]

  • Avoid breathing dust or fumes.[8][14]

  • Minimize dust generation and accumulation.[8]

  • Wash hands thoroughly after handling the compound.[8][5][9]

  • Keep containers tightly closed when not in use.[8][13][14]

Storage Conditions

Proper storage is essential to maintain the compound's stability and prevent hazardous situations.

ParameterRecommendation
Temperature Store in a cool, dry place.[14] Some suppliers recommend refrigeration (0-8 °C).[2]
Container Keep in a tightly closed container.[9][13][14]
Atmosphere Store in a well-ventilated area.[8][9][14] Sealing in a dry environment is recommended.[3]
Incompatible Materials Strong oxidizing agents, strong acids.[9][10][14][15]

Spill and Disposal Procedures

Spill Response

In case of a spill, a clear and systematic response is required.

G start Spill Occurs in_hood Is spill contained in fume hood? start->in_hood evacuate Evacuate area, ensure ventilation in_hood->evacuate No ppe Don appropriate PPE in_hood->ppe Yes evacuate->ppe contain Contain spill with inert material ppe->contain collect Sweep or scoop up into a labeled container contain->collect decontaminate Clean spill area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

Diagram 2: Decision workflow for spill response.
  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[13]

  • Cleanup : Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[9][11] Place the collected material into a suitable, labeled container for disposal.[11][12]

  • Decontamination : Clean the affected area thoroughly after material pickup is complete.[13]

Waste Disposal
  • Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations.[11][12]

  • Do not dispose of down the drain or in regular trash.[12]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.[12]

Fire and Explosion Hazard Data

  • Flammability : Not classified as flammable. Boronic acids are generally stable under normal conditions.[11][15]

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[8]

  • Hazardous Decomposition Products : Upon thermal decomposition, may produce carbon oxides (CO, CO₂) and boron oxides.[8][9][10]

  • Firefighting Precautions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9][11]

Experimental Protocols

This compound is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules.[2][16]

Synthesis of this compound

This protocol describes the synthesis from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[3][17]

  • Materials :

    • 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol)

    • Sodium periodate (11.15 mmol)

    • Ammonium acetate (11.15 mmol)

    • Acetone and water (2:1 mixture)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Sodium chloride

    • Silica gel

  • Procedure :

    • To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ammonium acetate in a 2:1 mixture of acetone and water, add sodium periodate at room temperature.[3][17]

    • Stir the reaction mixture for 68 hours.[3][17]

    • Filter the mixture and concentrate the filtrate under reduced pressure.[3][17]

    • Add sodium chloride to the concentrated filtrate and extract with ethyl acetate.[3][17]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[3][17]

    • Purify the residue by silica gel chromatography (eluent: 1:4 ethyl acetate:hexanes) to yield this compound as a solid.[3][17]

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a key reagent for forming C-C bonds, which is a fundamental process in drug development.[2][16][18][19]

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle A Ar-X (Aryl Halide) D Oxidative Addition A->D B 4-Hydroxy-2-methyl- phenylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D Base D->E Base F Reductive Elimination E->F Base F->C Base G Ar-Ar' (Coupled Product) F->G

Diagram 3: Simplified Suzuki-Miyaura coupling pathway.
  • Materials :

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

    • This compound (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

    • Ligand (if required, e.g., SPhos, dppf)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME), often with water

  • Procedure :

    • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

    • Add the anhydrous solvent(s) via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (typically 60-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired biaryl compound.

This guide provides a framework for the safe and effective use of this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before commencing any work.

References

Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to High-Purity 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity starting materials is a critical determinant of success in the synthesis of novel therapeutics. 4-Hydroxy-2-methylphenylboronic acid (CAS No. 493035-82-8) has emerged as a valuable building block in medicinal chemistry, particularly in the construction of complex molecules targeting key signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its applications in drug discovery, and detailed experimental protocols.

Commercial Availability and Purity Specifications

A survey of prominent chemical suppliers reveals the ready availability of this compound, with purity levels suitable for demanding research and development applications. The compound is typically offered as a white to off-white powder. While specific impurity profiles are detailed in the Certificate of Analysis (CoA) available from each supplier, a general comparison of specifications is provided below.

SupplierPurity SpecificationAnalytical MethodAppearance
Chem-Impex ≥ 95%HPLCWhite to off-white powder
Sigma-Aldrich Not specified on product page; CoA required-Solid
TCI America 97.0 to 114.0 %-White to Almost white powder to crystal
BLDpharm 98%HPLC, NMR-

Note: The purity range provided by TCI America may reflect the presence of varying amounts of the corresponding boronic anhydride.

Key Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

Its utility is particularly highlighted in the synthesis of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways that control cell growth, proliferation, and survival. The substituted phenyl ring of this compound can serve as a key pharmacophoric element, providing specific interactions with the target protein.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent and water (if using a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.

G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent(s) Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Biaryl Product Purification->Final_Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Application in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The hypothetical role of a biaryl compound derived from this compound as a PI3K inhibitor can be visualized within the context of the signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway and a Point of Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade and the potential point of intervention by a kinase inhibitor.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Kinase Inhibitor (Derived from 4-Hydroxy-2-methyl -phenylboronic acid) Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

The Pivotal Role of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged from the realm of synthetic curiosities to become indispensable tools in medicinal chemistry. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols and interact with key enzymatic residues, have paved the way for their application in a diverse array of therapeutic and diagnostic areas. This technical guide provides an in-depth exploration of the core applications of substituted phenylboronic acids, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Therapeutic Applications: From Enzyme Inhibition to Targeted Drug Delivery

Substituted phenylboronic acids have demonstrated significant therapeutic potential, most notably as enzyme inhibitors. The boron atom's ability to adopt a tetrahedral geometry allows it to mimic the transition state of serine protease-catalyzed reactions, leading to potent and often reversible inhibition.

Proteasome Inhibition in Oncology

The proteasome, a multi-catalytic protease complex, is a critical regulator of intracellular protein homeostasis. Its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma. Phenylboronic acid-containing drugs, such as bortezomib and ixazomib, are potent proteasome inhibitors.

Bortezomib was the first-in-class proteasome inhibitor to receive FDA approval. It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] This inhibition disrupts the degradation of pro-apoptotic factors and key cell cycle regulators, ultimately leading to programmed cell death in cancerous cells. A key downstream effect of proteasome inhibition by bortezomib is the suppression of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2][3]

Ixazomib , a second-generation oral proteasome inhibitor, also reversibly inhibits the chymotrypsin-like activity of the β5 subunit.[1][4] Its oral bioavailability offers a significant advantage in clinical practice.

Quantitative Data: Proteasome Inhibitors

CompoundTargetCell Line/EnzymeIC50 / KiCitation
Bortezomib 20S Proteasome (Chymotrypsin-like)Multiple Myeloma Cell LinesIC50: 1.9 - 10.2 nM (48h)[5]
RPMI-8226IC50: 15.9 nM[6]
U-266IC50: 7.1 nM[6]
26S Proteasome (Chymotrypsin-like)Median IC50: ~10 nM[7]
26S Proteasome (Caspase-like)Median IC50: ~400 nM[7]
26S Proteasome (Trypsin-like)Median IC50: >1000 nM[7]
Ixazomib 20S Proteasome (β5, Chymotrypsin-like)Enzyme AssayIC50: 3.4 nM[1][4]
20S Proteasome (β1, Caspase-like)IC50: 31 nM[4]
20S Proteasome (β2, Trypsin-like)IC50: 3500 nM[4]
L540 (Hodgkin Lymphoma)ED50: 25 nM[8]
HH (T-cell Lymphoma)ED50: 41 nM[8]
Hut78 (T-cell Lymphoma)ED50: 52 nM[8]
Jurkat (T-cell Lymphoma)ED50: 38 nM[8]
L428 (Hodgkin Lymphoma)ED50: 117 nM[8]

Signaling Pathway: Bortezomib Inhibition of the Canonical NF-κB Pathway

NF_kappaB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB (p50/p65) IkBa->NFkB_complex Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus Translocates Bortezomib Bortezomib Bortezomib->Proteasome Inhibits DNA DNA (κB sites) Transcription Gene Transcription DNA->Transcription Promotes Cell_Survival Cell Survival, Proliferation, Inflammation Transcription->Cell_Survival

Bortezomib inhibits the proteasome, preventing IκBα degradation and NF-κB activation.
β-Lactamase Inhibition in Infectious Diseases

The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring. Substituted phenylboronic acids have been developed as potent inhibitors of serine β-lactamases.

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[9] It is effective against a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), which are a significant cause of multidrug-resistant infections.[9][10]

A variety of non-cyclic substituted phenylboronic acids have also been investigated as broad-spectrum β-lactamase inhibitors, showing activity against Class A and Class C enzymes.[11]

Quantitative Data: β-Lactamase Inhibitors

CompoundTarget EnzymeKi (µM)Citation
Vaborbactam KPC-20.056[9]
KPC-30.050[9]
CTX-M-150.022[9]
AmpC0.18[9]
OXA-4814[9]
Phenylboronic acid derivative 2 KPC-20.35[11]
GES-50.8[11]
AmpC>200[11]
Phenylboronic acid derivative 3 KPC-21.1[11]
GES-51.5[11]
AmpC0.7[11]
Phenylboronic acid derivative 11 AmpC0.026[12]
Glucose-Responsive Insulin Delivery

The ability of phenylboronic acids to form reversible covalent bonds with diols has been ingeniously exploited in the development of "smart" insulin delivery systems. These systems are designed to release insulin in response to changes in blood glucose levels, mimicking the function of a healthy pancreas.

The general principle involves the competitive binding of glucose to a phenylboronic acid-functionalized polymer matrix. At low glucose levels, insulin is sequestered within the matrix. As glucose levels rise, glucose displaces the insulin from the boronic acid binding sites, leading to its release.[13][14]

Workflow: Glucose-Responsive Insulin Delivery System

glucose_responsive_delivery start Insulin-loaded Phenylboronic Acid (PBA) Hydrogel low_glucose Low Blood Glucose start->low_glucose high_glucose High Blood Glucose start->high_glucose insulin_bound Insulin remains bound to PBA low_glucose->insulin_bound glucose_binds Glucose binds to PBA, displacing insulin high_glucose->glucose_binds no_release Minimal Insulin Release insulin_bound->no_release insulin_release Insulin is Released glucose_binds->insulin_release normoglycemia Normoglycemia Maintained no_release->normoglycemia hyperglycemia_correction Correction of Hyperglycemia insulin_release->hyperglycemia_correction

Mechanism of a glucose-responsive insulin delivery system using phenylboronic acid.

Applications in Diagnostics and Proteomics

The unique reactivity of the boronic acid moiety has also been harnessed for diagnostic and research applications, particularly in the field of proteomics.

Glycoprotein Enrichment for Mass Spectrometry

Glycosylation is a critical post-translational modification that plays a role in a wide range of biological processes. The analysis of glycoproteins is often challenging due to their low abundance. Phenylboronic acid-functionalized materials are used for the selective enrichment of glycoproteins and glycopeptides from complex biological samples.[15][16] The boronic acid reversibly binds to the cis-diol groups present in the glycan moieties of glycoproteins, allowing for their capture and subsequent analysis by mass spectrometry.

Workflow: Glycoprotein Enrichment using Phenylboronic Acid Affinity Chromatography

glycoprotein_enrichment sample_prep Protein Extraction and Digestion (e.g., Trypsin) peptide_mixture Complex Peptide Mixture (Glycosylated and Non-glycosylated) sample_prep->peptide_mixture pba_column Phenylboronic Acid Affinity Chromatography peptide_mixture->pba_column binding Binding Step (Alkaline pH) pba_column->binding Load washing Washing Step (Remove non-glycosylated peptides) binding->washing elution Elution Step (Acidic pH) washing->elution enriched_glycopeptides Enriched Glycopeptides elution->enriched_glycopeptides ms_analysis LC-MS/MS Analysis enriched_glycopeptides->ms_analysis data_analysis Data Analysis and Glycosylation Site Identification ms_analysis->data_analysis

Workflow for the enrichment of glycopeptides for mass spectrometry analysis.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

General Procedure for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Substituted phenylboronic acids are key reagents in this reaction.

  • Materials: Aryl halide (1 equiv.), substituted phenylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equiv.), base (e.g., Na₂CO₃, K₂CO₃, CsF; 2-10 equiv.), and an appropriate solvent (e.g., toluene, dioxane, THF).

  • Procedure:

    • To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11]

Synthesis of 4-Carboxyphenylboronic Acid:

  • Materials: 4-Bromo-N,N-diisopropylbenzamide, dry tetrahydrofuran (THF), n-butyllithium, triisopropyl borate, lithium hydroxide monohydrate, hydrochloric acid.

  • Procedure:

    • Dissolve 4-bromo-N,N-diisopropylbenzamide in dry THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium and stir for 1 hour.

    • Add triisopropyl borate and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl and extract with an organic solvent.

    • Hydrolyze the resulting boronate ester with lithium hydroxide monohydrate in a THF/water mixture.

    • Acidify the aqueous layer with HCl to precipitate 4-carboxyphenylboronic acid.

    • Filter, wash with cold water, and dry to obtain the product.

Biological Assays

AmpC β-Lactamase Inhibition Assay (Boronic Acid Disk Test):

This method is used to phenotypically detect the production of AmpC β-lactamases, which can be inhibited by phenylboronic acid.

  • Materials: Mueller-Hinton agar (MHA) plates, cefoxitin disks (30 µg), phenylboronic acid solution (e.g., 400 µg), bacterial inoculum (0.5 McFarland standard).

  • Procedure:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Inoculate an MHA plate with the bacterial suspension using a sterile swab.

    • Place a cefoxitin disk on the agar surface.

    • Place a second cefoxitin disk on the agar and add a specific amount of phenylboronic acid solution (e.g., 20 µL of a 20 mg/mL solution) directly onto this disk.

    • Incubate the plate at 35-37 °C for 16-20 hours.

    • Interpretation: A ≥5 mm increase in the zone of inhibition around the cefoxitin disk with phenylboronic acid compared to the cefoxitin disk alone indicates the presence of an AmpC β-lactamase.

Cell Proliferation Assay (MTT Assay for Bortezomib):

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Materials: Multiple myeloma cell lines (e.g., RPMI-8226, U-266), RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, bortezomib, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed the multiple myeloma cells in 96-well plates at a density of approximately 3 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of bortezomib for a specified period (e.g., 24 or 48 hours).

    • Add MTT reagent to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[6]

Conclusion

Substituted phenylboronic acids represent a versatile and powerful class of molecules in medicinal chemistry. Their unique ability to interact with biological targets through reversible covalent bonding has led to the development of successful drugs for cancer and infectious diseases. Furthermore, their application in drug delivery and diagnostics highlights their broad utility. The continued exploration of the structure-activity relationships of substituted phenylboronic acids and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic and diagnostic agents in the future.

References

Boronic Acids in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactions, and applications of boronic acids, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3] Their unique reactivity, general stability, and relatively low toxicity have established them as versatile building blocks for the construction of complex molecular architectures.[4][5][6] This guide provides a detailed overview of the core principles of boronic acid chemistry, including their synthesis, key synthetic transformations, and critical role in drug discovery and development.

Core Properties and Synthesis of Boronic Acids

Boronic acids are typically white or off-white crystalline solids with moderate stability to air and moisture, a significant advantage over many other organometallic reagents.[1] The boron atom in boronic acids is electron-deficient, rendering them Lewis acidic.[1][7] This Lewis acidity is central to their reactivity, particularly in the formation of reversible covalent complexes with diols, a property exploited in sensing and protecting group strategies.[2]

The synthesis of boronic acids can be achieved through several reliable methods. One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate ester, followed by acidic hydrolysis.[3][8] Another prevalent method is the palladium-catalyzed Miyaura borylation, which couples aryl or vinyl halides/triflates with a diboron reagent.[2]

Experimental Protocol: Synthesis of Phenylboronic Acid

A standard laboratory-scale synthesis of phenylboronic acid is outlined below.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Sulfuric acid (10% aqueous solution)

  • Iodine (crystal)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether to cover the magnesium.

  • Add a small amount of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of trimethyl borate (1.2 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for at least 12 hours.

  • Quench the reaction by slowly adding it to a stirred 10% aqueous sulfuric acid solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Key Reactions of Boronic Acids in Organic Synthesis

The versatility of boronic acids is showcased in a variety of powerful cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Nobel Prize-winning Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate.[6][9] This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[10][11]

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide (R-X) Aryl Boronic Acid (Ar-B(OH)2) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reaction_vessel Reaction Mixture reagents->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_vessel heating Heating (e.g., 80-100 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product (R-Ar) purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the biaryl product.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions [12][13]

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O8012~95
1-Iodonaphthalene4-Methylphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1004>98
2-Chloropyridine3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5), XPhos (3)K₃PO₄Dioxane10018~85
4-BromobenzonitrileThiophene-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8516~92
Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, through the copper-catalyzed reaction of a boronic acid with an amine or an alcohol.[14][15] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature.[16]

Reaction Mechanism: Chan-Lam Coupling

Chan_Lam_Mechanism CuII Cu(II) ArCuII_Nu [Ar-Cu(II)-Nu] CuII->ArCuII_Nu + NuH, - H+ ArBOH2 Ar-B(OH)2 ArBOH2->ArCuII_Nu Transmetalation NuH R2NH or ROH CuIII_complex [Ar-Cu(III)-Nu] ArCuII_Nu->CuIII_complex Oxidation Product Ar-Nu CuIII_complex->Product Reductive Elimination CuI Cu(I) CuIII_complex->CuI CuI->CuII Oxidation Oxidant Oxidant (O2)

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.

Materials:

  • Phenylboronic acid

  • Imidazole

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • In a flask, dissolve phenylboronic acid (1.0 mmol) and imidazole (1.2 mmol) in dichloromethane (10 mL).

  • Add copper(II) acetate (1.0 mmol) and pyridine (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated imidazole product.

Table 2: Substrate Scope and Yields for Chan-Lam Coupling [17][18]

Boronic AcidAmine/AlcoholCatalyst (mol%)SolventTempTime (h)Yield (%)
Phenylboronic acidAnilineCu(OAc)₂ (10)DCMRT24~85
4-Methoxyphenylboronic acidPyrrolidineCu(OAc)₂ (10)DCMRT48~78
Naphthyl-1-boronic acidPhenolCu(OAc)₂ (10)DCMRT72~65
3,5-Dimethylphenylboronic acidBenzylamine[Cu(OH)·TMEDA]₂Cl₂ (10)O₂ (atm)RT24~90
Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[19][20] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[21]

Materials:

  • Glyoxylic acid monohydrate

  • Benzylamine

  • 4-Fluorophenylboronic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 mmol) and benzylamine (1.0 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add 4-fluorophenylboronic acid (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or flash column chromatography.

Table 3: Examples of the Petasis Reaction with Various Substrates [5][22]

AmineCarbonylBoronic AcidSolventTemp (°C)Time (h)Yield (%)
MorpholineParaformaldehydeVinylboronic acidToluene8012~88
L-Phenylalanine methyl esterGlyoxylic acid4-Methoxyphenylboronic acidEtOHRT24~92
DibenzylamineSalicylaldehydePhenylboronic acidDCMRT48~75
AnilinePyruvic acid2-Thienylboronic acidHFIPRT1~85

Protecting Groups for Boronic Acids

While boronic acids are relatively stable, certain reaction conditions can lead to undesired side reactions such as protodeboronation or trimerization to form boroxines.[1] To circumvent these issues, the boronic acid moiety can be protected, most commonly as a boronate ester. Pinacol esters are widely used due to their stability and ease of handling.[4] Another important protecting group is N-methyliminodiacetic acid (MIDA), which forms a stable, tetracoordinate boronate that is unreactive in Suzuki-Miyaura couplings but can be readily deprotected under mild basic conditions.[7]

Experimental Workflow: Protection and Deprotection of Boronic Acids

Protecting_Group_Workflow Boronic_Acid R-B(OH)2 Protection Protection Boronic_Acid->Protection e.g., MIDA anhydride Protected_BA Protected Boronic Acid (e.g., R-BMIDA) Protection->Protected_BA Reaction Further Synthesis Protected_BA->Reaction Deprotection Deprotection Reaction->Deprotection e.g., aq. NaOH Deprotection->Boronic_Acid Regenerated Final_Product Final Product with Free Boronic Acid Deprotection->Final_Product

Caption: Workflow for the use of protecting groups in boronic acid synthesis.

Experimental Protocol: MIDA Protection of Phenylboronic Acid[24]

Materials:

  • Phenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add phenylboronic acid (1.0 mmol), N-methyliminodiacetic acid (1.1 mmol), and toluene (20 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The MIDA boronate product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum.

Experimental Protocol: Deprotection of a Pinacol Boronate Ester[25][26]

Materials:

  • Alkyl/Aryl pinacol boronate ester

  • Diethanolamine (DEA)

  • Diethyl ether

  • Hydrochloric acid (0.1 M aqueous solution)

Procedure:

  • Dissolve the pinacol boronate ester (1.0 mmol) in diethyl ether (10 mL).

  • Add diethanolamine (1.1 mmol) and stir the mixture at room temperature for 1-2 hours. A precipitate of the DEA boronate should form.

  • Filter the solid DEA boronate and wash with cold diethyl ether.

  • Suspend the DEA boronate in a biphasic mixture of hexane and 0.1 M aqueous HCl and stir vigorously for 20-30 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free boronic acid.

Boronic Acids in Drug Development

The unique properties of boronic acids have made them valuable pharmacophores in drug design. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[2]

A landmark example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[23] The boron atom in Bortezomib is key to its mechanism of action, as it binds to the N-terminal threonine residue in the catalytic β5 subunit of the 26S proteasome, reversibly inhibiting its chymotrypsin-like activity.[24][25] This leads to the accumulation of ubiquitinated proteins, disruption of cellular homeostasis, and ultimately, apoptosis of the cancer cells.[26]

Signaling Pathway: Bortezomib-induced Apoptosis

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic factors) Proteasome->Ub_Proteins Degrades NFkB NF-κB Ub_Proteins->NFkB Accumulation of IκB leads to NF-κB inhibition Pro_Apoptotic Pro-apoptotic Proteins (e.g., Noxa) Ub_Proteins->Pro_Apoptotic Accumulation Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibition leads to Pro_Apoptotic->Apoptosis Induces

Caption: Simplified signaling pathway of Bortezomib-induced apoptosis.

The success of Bortezomib has spurred the development of other boronic acid-containing drugs, such as Ixazomib, another proteasome inhibitor, and Vaborbactam, a β-lactamase inhibitor.[9]

Conclusion

Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable reagents in the synthetic and medicinal chemist's toolbox. Their participation in robust and versatile cross-coupling reactions, coupled with their unique ability to interact with biological targets, has cemented their importance in both academic research and industrial drug development. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the role of boronic acids in creating novel therapeutics and advanced materials is set to expand even further.

References

Methodological & Application

Application Notes: Synthesis of 4-Hydroxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-methylphenylboronic acid, also known as 4-hydroxy-2-methylbenzeneboronic acid or 5-hydroxytoluene-2-boronic acid, is an organic boron compound with the chemical formula C7H9BO3. It presents as a white to off-white crystalline solid[1]. This versatile compound is a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science[2].

Key Applications

  • Suzuki-Miyaura Cross-Coupling: As a boronic acid derivative, it is an essential reagent in Suzuki-Miyaura cross-coupling reactions. This functionality allows for the formation of carbon-carbon bonds, enabling the selective functionalization of aromatic compounds[2].

  • Drug Development: The compound plays a significant role in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its boronic acid moiety can form stable complexes with biomolecules, which can enhance drug efficacy[2].

  • Bioconjugation: It is employed in bioconjugation processes for attaching to proteins or antibodies, which is crucial for creating targeted therapies and diagnostic tools[2].

  • Sensor Development: this compound is utilized in creating chemical sensors, for instance, those designed to detect glucose levels, making it valuable in the medical field for managing diabetes[2].

Physicochemical Properties

PropertyValue
Molecular FormulaC7H9BO3[3]
Molecular Weight151.96 g/mol [3]
AppearanceWhite to Almost white powder/crystal[1]
Melting Point100-104°C
StorageKeep in a dark place, sealed in dry, room temperature conditions

Experimental Protocol: Synthesis from Boronate Ester Precursor

This protocol details the synthesis of this compound via the oxidative cleavage of its pinacol boronate ester precursor, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol[3].

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mg)Amount (mmol)Equivalents
3-methyl-4-(...)phenol234.12870.43.721.0
Sodium periodate (NaIO4)213.89239011.153.0
Ammonium acetate (NH4OAc)77.08859.811.153.0
Acetone-24 mL--
Water-12 mL--
Ethyl Acetate----
Hexanes----
Anhydrous Magnesium Sulfate----
Sodium Chloride----

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (870.4 mg, 3.72 mmol) and ammonium acetate (859.8 mg, 11.15 mmol) in a solvent mixture of acetone and water (2:1 ratio, 36 mL total)[3].

  • Reagent Addition: Add sodium periodate (2.39 g, 11.15 mmol) to the solution at room temperature[3].

  • Reaction: Stir the reaction mixture vigorously at room temperature for 68 hours[3].

  • Workup:

    • After 68 hours, filter the mixture to remove any solids and concentrate the filtrate using a rotary evaporator[3].

    • Add sodium chloride to the concentrated filtrate and perform an extraction with ethyl acetate[3].

    • Collect the organic layer and dry it over anhydrous magnesium sulfate[3].

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product[3].

  • Purification: Purify the resulting residue by silica gel column chromatography, using a 1:4 mixture of ethyl acetate and hexanes as the eluent[3].

  • Final Product: The purification yields this compound as a solid (275.7 mg, 49% yield)[3].

Characterization Data

  • ¹H NMR (400 MHz, d6-DMSO): δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H)[3].

  • ESI-LCMS: m/z 151 (M-H)⁻[3].

Safety Precautions

  • This compound is irritating to the eyes, respiratory system, and skin.

  • Wear suitable protective clothing, gloves, and eye/face protection during handling.

  • In case of eye contact, rinse immediately with plenty of water and seek medical advice.

Visualized Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Suzuki Coupling with 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 4-Hydroxy-2-methylphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. The presence of both a hydroxyl group and an ortho-methyl substituent on the boronic acid presents unique considerations for optimizing reaction conditions to achieve high yields and purity.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide.[1] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

The ortho-methyl group on this compound can introduce steric hindrance, potentially slowing down the transmetalation step. The phenolic hydroxyl group can also interact with the catalyst or base, which may necessitate the use of a protecting group in some cases, although protecting-group-free protocols have been developed, often utilizing specific solvent and base combinations.[2][3]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of substituted arylboronic acids with aryl bromides, providing a comparative basis for the protocol involving this compound.

Arylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Proposed) 4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
2-Tolylboronic acid4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8516~90
4-Hydroxyphenylboronic acid4-IodoanisolePd/C (5)-K₂CO₃Water1002>95[2]
Mesitylboronic acidIodobenzenePd(PPh₃)₄ (3)-Ba(OH)₂DME/H₂O804>95

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - Aryl Halide - this compound - Pd Catalyst & Ligand - Base - Solvent setup 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas (Ar/N₂) - Add degassed solvents reagents->setup reaction 3. Reaction - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/GC-MS) setup->reaction workup 4. Aqueous Work-up - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification 5. Purification - Dry organic layer - Concentrate under vacuum - Purify by column chromatography workup->purification analysis 6. Product Analysis - NMR - Mass Spectrometry purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide. Due to the steric hindrance from the ortho-methyl group, a bulky phosphine ligand such as SPhos is recommended.[4][5] A protecting-group-free approach is outlined, which is often achievable with careful selection of the base and solvent system.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Maintain the reaction at this temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material (aryl bromide) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key relationships and transformations within the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)-X(L)₂ pd0->pd2_halide Oxidative Addition pd2_hydroxide Ar-Pd(II)-OH(L)₂ pd2_halide->pd2_hydroxide Ligand Exchange pd2_boronate Ar-Pd(II)-Ar'(L)₂ pd2_hydroxide->pd2_boronate Transmetalation product Ar-Ar' (Coupled Product) pd2_boronate->product Reductive Elimination product->pd0 aryl_halide Ar-X aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->pd2_hydroxide base->boronate boronate->pd2_boronate

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

These application notes provide a robust starting point for the successful implementation of Suzuki-Miyaura couplings with this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes: Synthesis of Biaryl Compounds Using 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] The synthesis of these compounds is a cornerstone of modern organic and medicinal chemistry. 4-Hydroxy-2-methylphenylboronic acid is a versatile and valuable building block for constructing these complex molecules. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and specific formation of carbon-carbon bonds between aromatic rings under relatively mild conditions.[3] The presence of both a hydroxyl group and a methyl group on the phenyl ring provides opportunities for further functionalization, making it an indispensable tool for lead optimization and the development of novel drug candidates.[4][5]

Core Concepts: The Suzuki-Miyaura Reaction Mechanism

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[3][6] The reaction is prized for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide range of reagents.[7]

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[6][7]

  • Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species.[8] This species then transfers its organic group (the 4-hydroxy-2-methylphenyl moiety) to the palladium(II) complex, displacing the halide.[8]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 L₂Pd(II)(Ar¹)X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product arx Ar¹-X arx->oxidative_addition ar_boronic Ar²-B(OH)₂ + Base ar_boronic->transmetalation Drug_Discovery_Logic cluster_synthesis Synthesis Phase cluster_discovery Discovery & Development Phase A This compound (Key Building Block) B Suzuki-Miyaura Coupling A->B C Diverse Biaryl Scaffold Library B->C D High-Throughput Biological Screening C->D Transition to Biology E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Drug Candidate F->G Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Heating & Stirring B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Work-up & Extraction D->E Reaction Complete F 6. Purification (Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

References

Application Notes and Protocols: 4-Hydroxy-2-methylphenylboronic Acid in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylphenylboronic acid is a member of the boronic acid class of compounds, which have garnered significant interest in medicinal chemistry and drug discovery. The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, make it a versatile pharmacophore. This reactivity allows for interaction with a variety of biological targets, including the active sites of enzymes and the carbohydrate structures on cell surfaces. In the context of oncology, derivatives of phenylboronic acid have been investigated for their potential as anti-cancer agents, acting through mechanisms such as enzyme inhibition and targeted interactions with cancer cell-specific markers.[1] These compounds serve as valuable tools for researchers exploring novel therapeutic strategies against cancer.

This document provides detailed application notes on the potential uses of this compound in cancer drug discovery and comprehensive protocols for its experimental evaluation.

Application Notes

Potential as an Enzyme Inhibitor

Boronic acids are well-established as potent inhibitors of various enzymes, with the FDA-approved proteasome inhibitor bortezomib being a prime example. The boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of key catalytic residues (e.g., serine, threonine) in enzyme active sites.[2]

  • Proteasome Inhibition: The ubiquitin-proteasome system is a critical regulator of protein turnover and is a validated target in cancer therapy. Phenylboronic acid derivatives have the potential to inhibit the chymotrypsin-like activity of the 26S proteasome, leading to an accumulation of pro-apoptotic proteins and cell cycle arrest in cancer cells.

  • Rho GTPase Inhibition: The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Their dysregulation is frequently implicated in cancer metastasis. Phenylboronic acid has been shown to inhibit the activity of Rho GTPases, suggesting a potential anti-metastatic application for its derivatives.[3]

  • Arginase Inhibition: Arginase is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment by depleting L-arginine, which is essential for T-cell function. Boronic acid-based inhibitors of arginase are being explored as a means to enhance anti-tumor immunity.[4]

Targeting Sialic Acid on Cancer Cell Surfaces

Cancer cells often exhibit aberrant glycosylation patterns, with an overexpression of sialic acid residues on their surface glycoproteins and glycolipids. This dense "sialome" is associated with metastasis, immune evasion, and drug resistance. Phenylboronic acids are known to selectively bind to sialic acid residues through the formation of cyclic boronate esters.[1]

This interaction can be exploited for:

  • Targeted Drug Delivery: this compound could be incorporated into drug delivery systems (e.g., nanoparticles, antibody-drug conjugates) to target cancer cells with high sialic acid expression.

  • Direct Cytotoxicity: Binding to cell surface sialic acids may disrupt crucial cellular processes, leading to apoptosis or inhibition of cell adhesion and migration.

Prodrug Strategies

The boronic acid moiety can be utilized in prodrug design. For instance, boron-based bioisosteres of active cancer drugs can be synthesized. These prodrugs can be designed to be cleaved under specific physiological conditions, such as the oxidative environment often found in tumors, to release the active therapeutic agent. A notable example is the development of boron-based 4-hydroxytamoxifen bioisosteres for the treatment of tamoxifen-resistant breast cancer.[5]

Quantitative Data Summary

Table 1: Illustrative Cytotoxicity Data (IC50) of Boronic Acid Derivatives in Cancer Cell Lines

Compound ClassDerivative ExampleCell LineCancer TypeIC50 (µM)Reference
Boronic-Chalcone3aMCF-7Breast9.9 ± 0.57[6]
Boronic-Chalcone3aMDA-MB-231Breast11.7 ± 1.8[6]
Boronic-Chalcone3bT-47DBreast5.3 ± 0.66[6]
4-OHT Boronic ProdrugProdrug 4MCF-7Breast0.15[5]
4-OHT Boronic ProdrugProdrug 6T-47DBreast~0.1-1[5]

Table 2: Illustrative Enzyme Inhibition Data (IC50/Kᵢ) of Boronic Acid Derivatives

Compound ClassTarget EnzymeDerivative ExampleInhibition ValueReference
Dipeptide Boronic Acid20S ProteasomeCompound 15IC50: 4.60 nM[7]
Phenylboronic AcidRhoA, Rac1, Cdc42Phenylboronic Acid-[3]
Boronic Acid DerivativeArginase-1ABHKᵢ: 50 nM[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is designed to investigate the effect of this compound on key proteins in a cancer-related signaling pathway.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression and phosphorylation levels.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-Hydroxy-2-methyl- phenylboronic acid Compound->PI3K Inhibits? Compound->Akt Inhibits? Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism cluster_invivo In Vivo Studies (Future Work) Compound_Prep Compound Preparation (this compound) Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, PC-3) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Enzyme_Assay Enzyme Inhibition Assay (e.g., Proteasome, Rho GTPase) Mechanism->Enzyme_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for PI3K/Akt) Mechanism->Signaling_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Xenograft Xenograft Mouse Model Enzyme_Assay->Xenograft Signaling_Analysis->Xenograft Apoptosis_Assay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

Application Notes and Protocols for Glucose Sensors Based on 4-Hydroxy-2-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of accurate, reliable, and continuous glucose monitoring systems is a cornerstone of diabetes management and metabolic research. Phenylboronic acids have emerged as a promising class of synthetic receptors for glucose due to their ability to form reversible covalent bonds with the cis-diol moieties of saccharides. This interaction can be transduced into a detectable optical or electrochemical signal, forming the basis of enzyme-free glucose sensors.

This document provides detailed application notes and protocols for the development of glucose sensors utilizing derivatives of 4-Hydroxy-2-methylphenylboronic acid . While specific peer-reviewed studies on glucose sensors exclusively employing this derivative are limited, the principles and protocols outlined herein are based on extensive research on structurally similar phenylboronic acids. The presence of a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 2-position—both being electron-donating groups—is expected to influence the pKa of the boronic acid and its binding affinity with glucose, thereby affecting sensor performance. These notes provide a foundational framework for designing and optimizing sensors with this specific derivative.

Principle of Detection

The fundamental principle behind glucose sensing with this compound derivatives lies in the reversible formation of a cyclic boronate ester with glucose. In an aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form preferentially binds with diols. The binding with glucose shifts this equilibrium, which can be harnessed to generate a signal.

  • Fluorescent Sensors: A fluorescent reporter molecule (fluorophore) is integrated with the boronic acid derivative. The binding of glucose alters the electronic properties of the boronic acid moiety, which in turn modulates the fluorescence of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

  • Electrochemical Sensors: The boronic acid derivative is immobilized on an electrode surface. The binding of glucose, a neutral molecule, to the boronic acid can alter the local charge distribution and steric hindrance at the electrode-solution interface. This change can be detected as a variation in current, potential, or impedance.

Quantitative Data Summary

Due to the limited availability of specific performance data for glucose sensors based on this compound, the following tables present a template for data presentation based on typical performance metrics for phenylboronic acid-based sensors. Researchers are encouraged to populate these tables with their experimental data.

Table 1: Performance Characteristics of a Hypothetical Fluorescent Glucose Sensor

ParameterValueUnitsNotes
Excitation Wavelength (λex)(user defined)nm
Emission Wavelength (λem)(user defined)nm
Detection Limit(user defined)mMCalculated as 3σ/slope
Linear Range(user defined)mM
Sensitivity(user defined)(Fluorescence Units)/mMSlope of the calibration curve
Response Time (t₉₀)(user defined)secondsTime to reach 90% of max signal
Selectivity (vs. Fructose)(user defined)-Ratio of sensitivity to glucose vs. fructose
Selectivity (vs. Galactose)(user defined)-Ratio of sensitivity to glucose vs. galactose

Table 2: Performance Characteristics of a Hypothetical Electrochemical Glucose Sensor

ParameterValueUnitsNotes
Operating Potential(user defined)V (vs. Ag/AgCl)For amperometric sensors
Detection Limit(user defined)mMCalculated as 3σ/slope
Linear Range(user defined)mM
Sensitivity(user defined)µA mM⁻¹ cm⁻²Slope of the calibration curve
Response Time (t₉₀)(user defined)secondsTime to reach 90% of steady-state current
Selectivity (vs. Ascorbic Acid)(user defined)-Interference study
Selectivity (vs. Uric Acid)(user defined)-Interference study

Signaling Pathways and Experimental Workflows

Signaling Pathway for a Fluorescent PET Sensor

G Fluorescent PET Sensor Signaling Pathway cluster_0 In the Absence of Glucose cluster_1 In the Presence of Glucose Fluorophore_Excited Excited Fluorophore PET Photoinduced Electron Transfer Fluorophore_Excited->PET e- transfer Boronic_Acid_Neutral 4-Hydroxy-2-methylphenyl- boronic Acid (Trigonal) PET->Boronic_Acid_Neutral Fluorescence_Quenched Fluorescence Quenched PET->Fluorescence_Quenched Light_In Excitation Light Light_In->Fluorophore_Excited Fluorophore_Excited_G Excited Fluorophore No_PET PET Inhibited Fluorophore_Excited_G->No_PET Boronic_Acid_Anionic Boronate-Glucose Ester (Tetrahedral) Boronic_Acid_Anionic->No_PET Fluorescence_On Fluorescence Emitted No_PET->Fluorescence_On Light_In_G Excitation Light Light_In_G->Fluorophore_Excited_G Glucose Glucose Glucose->Boronic_Acid_Anionic

Caption: Signaling pathway of a PET-based fluorescent glucose sensor.

General Experimental Workflow for Sensor Development

G General Workflow for Sensor Development Start Conceptual Design Synthesis Synthesis of Boronic Acid Derivative Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Fabrication Sensor Fabrication (e.g., Immobilization) Characterization->Fabrication Optimization Optimization of Sensing Conditions (pH, Temperature) Fabrication->Optimization Performance Performance Evaluation (Sensitivity, Selectivity, Linear Range) Optimization->Performance Validation Validation with Real Samples Performance->Validation End Final Sensor Validation->End

Caption: A generalized workflow for the development of boronic acid-based sensors.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Sensor Derivative

Objective: To synthesize a fluorescent glucose sensor by coupling this compound with a fluorophore. This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • A suitable fluorophore with a reactive group (e.g., an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorophore)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Boronic Acid (if necessary): If the boronic acid derivative does not have a suitable linker, it may need to be functionalized first. For this generalized protocol, we assume a commercially available or synthesized derivative with a carboxylic acid linker is used.

  • Activation of Fluorophore: In a round-bottom flask, dissolve the fluorophore-NHS ester in anhydrous DMF.

  • Coupling Reaction: a. In a separate flask, dissolve this compound (with a suitable linker) in anhydrous DMF. b. Add the activated fluorophore solution to the boronic acid solution dropwise while stirring at room temperature. c. If starting from a carboxylic acid-functionalized boronic acid, co-dissolve it with DCC and NHS in DMF to form the NHS ester in situ before adding the amine-functionalized fluorophore. d. Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: a. Monitor the reaction by Thin Layer Chromatography (TLC). b. Once complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). c. Evaporate the solvent under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure of the synthesized fluorescent sensor derivative using NMR spectroscopy and mass spectrometry.

Protocol 2: Fabrication of an Electrochemical Sensor

Objective: To immobilize a this compound derivative onto an electrode surface for electrochemical glucose detection.

Materials:

  • Screen-printed carbon electrode (SPCE) or glassy carbon electrode (GCE)

  • Synthesized this compound derivative with a linker group suitable for immobilization (e.g., an amine or thiol group)

  • Electrochemical workstation

  • Phosphate buffered saline (PBS), pH 7.4

  • Reagents for surface modification (e.g., for diazonium salt grafting or self-assembled monolayer formation)

Procedure (Example using Diazonium Grafting):

  • Electrode Pre-treatment: a. Polish the GCE with alumina slurry, followed by sonication in deionized water and ethanol. b. For SPCEs, electrochemical cleaning may be performed by cycling the potential in a suitable electrolyte.

  • Synthesis of Diazonium Salt: Convert an amino-functionalized this compound derivative to its diazonium salt by reacting with sodium nitrite in an acidic medium at low temperature (0-5 °C).

  • Electrografting: a. Immerse the pre-treated electrode in the freshly prepared diazonium salt solution. b. Perform electrografting by applying a potential program (e.g., cyclic voltammetry or chronoamperometry) to reduce the diazonium salt and form a covalent bond between the boronic acid derivative and the electrode surface.

  • Washing: Thoroughly rinse the modified electrode with deionized water and ethanol to remove any non-covalently bound molecules.

  • Characterization: Characterize the modified electrode surface using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to confirm successful immobilization.

Protocol 3: Glucose Measurement

Objective: To measure glucose concentrations using the fabricated fluorescent or electrochemical sensor.

Materials:

  • Fabricated glucose sensor (fluorescent derivative in solution or immobilized on an electrode)

  • Phosphate buffered saline (PBS) at physiological pH (7.4)

  • Stock solutions of glucose and potential interfering substances (e.g., fructose, galactose, ascorbic acid, uric acid)

  • Fluorometer or electrochemical workstation

Procedure for Fluorescent Sensor:

  • Preparation of Standards: Prepare a series of glucose standards in PBS (pH 7.4) covering the desired concentration range (e.g., 0-20 mM).

  • Measurement: a. To a cuvette containing the fluorescent boronic acid derivative in PBS, add a known concentration of glucose standard. b. Allow the solution to equilibrate for a specified time (e.g., 5-10 minutes). c. Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Calibration Curve: Plot the fluorescence intensity versus glucose concentration to generate a calibration curve.

  • Selectivity Studies: Repeat the measurement with solutions of interfering substances at physiological concentrations to assess the sensor's selectivity.

Procedure for Electrochemical Sensor:

  • Electrochemical Cell Setup: Set up a three-electrode electrochemical cell containing the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in PBS (pH 7.4).

  • Baseline Measurement: Record the baseline electrochemical signal (e.g., current from amperometry or impedance from EIS) in the absence of glucose.

  • Glucose Addition: Add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired final concentrations.

  • Signal Recording: After each addition and a short stabilization period, record the electrochemical signal.

  • Calibration Curve: Plot the change in the electrochemical signal versus glucose concentration to construct a calibration curve.

  • Interference Studies: Perform measurements in the presence of potential interfering species to evaluate the sensor's selectivity.

Conclusion

The use of this compound derivatives presents a promising avenue for the development of next-generation glucose sensors. The protocols and guidelines provided in this document offer a comprehensive starting point for researchers to synthesize, fabricate, and characterize novel fluorescent and electrochemical glucose sensors. Further research is warranted to fully elucidate the specific performance advantages conferred by the 4-hydroxy and 2-methyl substituents and to optimize sensor designs for clinical and research applications.

Application Notes and Protocols: 4-Hydroxy-2-methylphenylboronic Acid as a Versatile Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-hydroxy-2-methylphenylboronic acid as a key monomer for the synthesis of advanced functional polymers. The unique substitution pattern of this building block, featuring both a hydroxyl and a methyl group on the phenyl ring, offers distinct advantages in tuning polymer properties for a range of applications, including drug delivery, sensing, and diagnostics.

Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization and polymer characterization.

PropertyValue
CAS Number 493035-82-8
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance White to off-white powder or crystal
Melting Point 100-104 °C
Solubility Soluble in polar organic solvents (e.g., THF, DMF, methanol), and aqueous base.
Purity (typical) ≥97%

Synthesis of Functional Polymers

This compound can be polymerized through various methods, primarily via Suzuki-Miyaura cross-coupling or after modification into a vinyl derivative for radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT).

Synthesis of Aromatic Polymers via Suzuki-Miyaura Cross-Coupling

This method allows for the creation of conjugated polymers with the boronic acid functionality directly incorporated into the polymer backbone. The hydroxyl and methyl groups can influence the electronic properties and solubility of the resulting polymer.

Experimental Workflow for Suzuki-Miyaura Polymerization

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification monomer1 This compound reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) Stirring for 24-48h monomer1->reaction monomer2 Dihaloaromatic Comonomer monomer2->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction extraction Organic Extraction reaction->extraction precipitation Precipitation in Non-solvent (e.g., Methanol) extraction->precipitation drying Drying under Vacuum precipitation->drying polymer polymer drying->polymer Final Polymer

Caption: Workflow for Suzuki-Miyaura polymerization.

Detailed Protocol:

  • Reactant Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and a dihaloaromatic comonomer (e.g., 1,4-dibromobenzene) (1.0 eq) in a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 eq), and a base, such as potassium carbonate (3.0 eq), to the reaction mixture.

  • Polymerization: Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Concentrate the organic solution and precipitate the polymer by adding it dropwise to a non-solvent like methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum at 40-50 °C overnight.

Synthesis of Vinyl Polymers via RAFT Polymerization

For applications requiring well-defined polymer architectures, this compound can be first converted to a vinyl-functionalized monomer (e.g., 4-hydroxy-2-methyl-styreneboronic acid) and then polymerized using RAFT.

Logical Relationship for RAFT Polymerization

G cluster_components Key Components cluster_process Polymerization Process cluster_outcome Result monomer Vinyl-functionalized Monomer degas Degassing (Freeze-Pump-Thaw) monomer->degas cta RAFT Agent (e.g., CTA) cta->degas initiator Initiator (e.g., AIBN) initiator->degas solvent Solvent (e.g., Dioxane) solvent->degas polymerization Thermal Initiation (e.g., 60-80 °C) degas->polymerization polymer Well-defined Polymer (Low PDI) polymerization->polymer

Caption: Key steps in RAFT polymerization.

Detailed Protocol:

  • Monomer Synthesis: Synthesize the vinyl-functionalized monomer from this compound using standard organic chemistry techniques.

  • Reaction Setup: In a reaction vessel, dissolve the vinyl-functionalized monomer, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent like dioxane. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be optimized for the desired polymer.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the required time to achieve the target conversion.

  • Termination and Purification: Quench the polymerization by exposing the mixture to air and cooling it down. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.

Characterization of the Functional Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the polymer structure and monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Fourier-Transform Infrared (FTIR) Identification of characteristic functional groups in the polymer.
Thermal Gravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).

Applications in Drug Development and Research

Polymers derived from this compound are promising candidates for various biomedical applications due to the unique properties of the boronic acid moiety.

Signaling Pathway for Glucose-Responsive Insulin Delivery

G cluster_system Polymer-Insulin Complex cluster_trigger High Glucose Environment cluster_response Release Mechanism polymer Boronic Acid Polymer insulin Insulin polymer->insulin Complexation binding Competitive Binding of Glucose to Boronic Acid polymer->binding glucose Glucose glucose->binding release Insulin Release binding->release

Caption: Glucose-responsive insulin release mechanism.

  • Glucose-Responsive Drug Delivery: The boronic acid group can form reversible covalent bonds with diols, such as those found in glucose. This interaction can be exploited to create "smart" drug delivery systems that release therapeutic agents, like insulin, in response to changes in blood glucose levels.[1]

  • Sensing and Diagnostics: Polymers containing boronic acids can be used to develop sensors for the detection of saccharides and other diol-containing biomolecules.[2] The binding event can be designed to produce a detectable signal, such as a change in fluorescence or color.

  • pH-Responsive Materials: The boronic acid-diol interaction is pH-dependent, allowing for the design of materials that change their properties (e.g., swelling, solubility) in response to pH variations, which is relevant for targeted drug delivery to specific tissues or cellular compartments.[1]

  • Bioconjugation: The boronic acid functionality can be used to conjugate the polymer to biomolecules, such as proteins and antibodies, for targeted therapies and diagnostic applications.

References

Palladium Catalyst Selection for 4-Hydroxy-2-methylphenylboronic Acid Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate palladium catalyst system for the Suzuki-Miyaura cross-coupling of 4-hydroxy-2-methylphenylboronic acid with various aryl halides. This document outlines key considerations for catalyst and ligand choice, detailed experimental protocols, and comparative data to facilitate reaction optimization and the synthesis of valuable biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science applications. The cross-coupling of this compound presents unique challenges due to the presence of both a sterically hindering ortho-methyl group and a potentially coordinating para-hydroxy group. Careful selection of the palladium catalyst, ligand, base, and solvent system is critical to achieve high yields and minimize side reactions.

The ortho-methyl group can impede the transmetalation step of the catalytic cycle, while the phenolic hydroxyl group can interact with the catalyst or base, potentially leading to undesired side reactions. Therefore, catalyst systems that are highly active and can accommodate sterically demanding substrates are generally preferred. Buchwald-type ligands, known for their bulk and electron-rich nature, are often effective in these challenging couplings.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the associated ligand is paramount for a successful Suzuki-Miyaura coupling with this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging substrates.

Key Considerations:

  • Steric Hindrance: The ortho-methyl group on the boronic acid necessitates the use of bulky phosphine ligands. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step and can better accommodate sterically demanding coupling partners.

  • Electron-Rich Ligands: Electron-donating ligands enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and can facilitate the reductive elimination step.

  • Catalyst Precursors: Pre-formed palladium catalysts (precatalysts) offer advantages in terms of air and moisture stability, as well as reproducibility, compared to generating the active Pd(0) species in situ from a palladium salt and a separate ligand.

  • Substrate Scope: The nature of the aryl halide coupling partner (iodide, bromide, or chloride) will also influence the choice of catalyst. Aryl chlorides are generally the most challenging to activate and often require more sophisticated catalyst systems.

Recommended Catalyst Systems:

Several classes of palladium catalysts and ligands have proven effective for the cross-coupling of sterically hindered and functionalized boronic acids.

  • Buchwald Palladacycle Precatalysts: These are highly active and versatile catalysts. For instance, SPhos and XPhos palladacycles are known to be effective for sterically demanding couplings.

  • PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: These are air- and moisture-stable precatalysts that are particularly useful for a wide range of Suzuki-Miyaura reactions.

  • In situ Catalyst Generation: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos, XPhos, or RuPhos is a common and effective approach.

Data Presentation: Comparison of Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of aryl boronic acids with structural similarities to this compound (i.e., sterically hindered or containing hydroxyl groups). This data is intended to serve as a guide for catalyst selection and reaction optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10016~95
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O1001>95
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-1004-660-80
PdCl₂(dppf)dppfK₂CO₃DME/H₂O8018~65
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: In situ Catalyst Generation with Pd(OAc)₂ and SPhos

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • PdCl₂(dppf) (0.1 mmol, 10 mol%)

  • 2 M Potassium carbonate (K₂CO₃) solution (10 mmol)

  • N,N-Dimethylacetamide (DMA)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, and PdCl₂(dppf).

  • Add the 2 M K₂CO₃ solution and enough DMA to dissolve the solids.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.

  • After cooling, filter the reaction mixture.

  • Purify the filtrate by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X      L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'        L₂ Transmetalation->ArPdAr_prime BX_OH [B(OH)₃X]⁻ Transmetalation->BX_OH RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reactants Add Boronic Acid, Aryl Halide, Catalyst, and Base to Flask start->reactants inert Establish Inert Atmosphere (Evacuate and Backfill with N₂/Ar) reactants->inert solvents Add Degassed Solvents inert->solvents reaction Heat and Stir Reaction Mixture solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: Bioconjugation Techniques Involving 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing 4-Hydroxy-2-methylphenylboronic acid. This versatile reagent offers unique opportunities for the targeted modification of biomolecules, finding applications in drug delivery, diagnostics, and fundamental biological research. The protocols provided herein are intended as a starting point and may require optimization for specific applications.

Introduction to Boronic Acid-Based Bioconjugation

Boronic acids have emerged as powerful tools in bioconjugation due to their unique ability to form reversible or stable covalent bonds with specific functional groups on biomolecules under mild, aqueous conditions.[1][2][3] The primary modes of bioconjugation involving boronic acids are:

  • Boronate Ester Formation: Boronic acids react with 1,2- or 1,3-diols to form cyclic boronate esters.[1] This interaction is particularly useful for targeting glycoproteins or biomolecules engineered to contain diol functionalities. The stability of these esters is pH-dependent, allowing for the design of stimuli-responsive systems.[2]

  • Iminoboronate Formation: Arylboronic acids bearing an ortho-carbonyl group can react with hydrazines or hydroxylamines to form stable iminoboronates. This reaction is known for its rapid kinetics and bioorthogonality.[1]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a stable carbon-carbon bond between a boronic acid and an aryl halide.[4][5] In a bioconjugation context, a biomolecule can be pre-functionalized with an aryl halide to enable site-specific conjugation with a boronic acid-containing molecule.

This compound is a valuable reagent in this context due to the influence of its substituents.[6] The electron-donating hydroxyl and methyl groups can modulate the pKa of the boronic acid and influence the stability of the resulting bioconjugates.

Key Applications

The unique properties of this compound lend themselves to a variety of applications in research and drug development:

  • Drug Development: This compound can be a crucial component in the synthesis of targeted therapeutics, including anti-cancer agents.[6] The boronic acid moiety can act as a pharmacophore or be used to attach a payload to a targeting ligand.

  • Bioconjugation: It serves as a versatile handle for linking molecules to proteins, antibodies, or other biomolecules to create targeted therapies or diagnostic tools.[6]

  • Sensor Development: The diol-binding properties of boronic acids are widely exploited in the development of sensors for glucose and other saccharides, a critical application in diabetes management.[6]

  • Organic Synthesis: It is a valuable intermediate in organic synthesis, particularly for creating complex molecules through Suzuki-Miyaura cross-coupling reactions.[6]

Quantitative Data: Stability of Arylboronate Esters

The stability of the boronate ester bond is critical for the performance of the bioconjugate. This stability is influenced by the electronic properties of the substituents on the phenylboronic acid and the pKa of the diol. The table below summarizes the effect of substituents on the stability constants of arylboronate esters, providing a framework for predicting the behavior of this compound.

Phenylboronic Acid SubstituentHammett Constant (σ)Relative Stability Constant (log Krel)Predicted Stability of 4-Hydroxy-2-methylphenylboronate Ester
4-Methoxy-0.27-0.59Lower
4-Hydroxy -0.37 -0.81 Lower
2-Methyl -0.17 -0.37 Lower
Unsubstituted00Reference
4-Chloro0.230.51Higher
4-Nitro0.781.72Higher

Note: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. Negative values indicate electron-donating groups, which generally decrease the stability of the boronate ester. The predicted stability is relative to an unsubstituted phenylboronic acid. The combined effect of the 4-hydroxy and 2-methyl groups in this compound is expected to result in a less stable boronate ester compared to unsubstituted phenylboronic acid, making it more suitable for applications requiring reversible conjugation or stimuli-responsive release.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation via Boronate Ester Formation

This protocol describes a general method for conjugating a this compound-functionalized molecule to a diol-containing biomolecule (e.g., a glycoprotein).

Materials:

  • Diol-containing biomolecule (e.g., antibody, protein)

  • This compound-functionalized payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M sorbitol or fructose solution

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Biomolecule Preparation: Dissolve the diol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of competing diols.[1]

  • Payload Preparation: Prepare a stock solution of the this compound-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the payload solution to the biomolecule solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.[1]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS to determine the degree of labeling.

  • Quenching (Optional): To stop the reaction, add a high concentration of a competing diol like sorbitol or fructose.[1]

  • Purification: Remove the excess, unreacted payload and other small molecules by size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization: Characterize the final conjugate for purity, identity, and degree of labeling using techniques such as SDS-PAGE and LC-MS.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling in a Bioconjugation Context

This protocol outlines a general method for conjugating this compound to a biomolecule functionalized with an aryl halide.

Materials:

  • Aryl halide-functionalized biomolecule

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine ligand)

  • Base (e.g., K2CO3 or K3PO4)

  • Reaction Buffer: 50 mM TRIS buffer (pH 8.5) with 100 mM NaCl and 10% DMSO (v/v)[9]

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Biomolecule Preparation: Dissolve the aryl halide-functionalized biomolecule in the reaction buffer.

  • Reagent Preparation: Prepare stock solutions of this compound, the palladium catalyst, and the base in the reaction buffer or a compatible solvent.

  • Reaction Setup: In a reaction vessel, combine the biomolecule solution, this compound (typically in excess), the palladium catalyst, and the base. The exact equivalents will need to be optimized.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours or until sufficient conversion is observed.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove the excess reagents and catalyst.

  • Characterization: Characterize the purified conjugate for purity, identity, and successful coupling using SDS-PAGE and LC-MS.

Visualizations

Boronate_Ester_Formation cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule (with cis-diol) Conjugate Bioconjugate (Boronate Ester Linkage) Biomolecule->Conjugate + BoronicAcid 4-Hydroxy-2-methylphenyl- boronic Acid BoronicAcid->Conjugate Reversible Reaction (pH sensitive)

Caption: Boronate ester formation workflow.

Suzuki_Miyaura_Bioconjugation cluster_reactants Reactants cluster_product Product ArylHalide Aryl Halide-Functionalized Biomolecule Conjugate Stable Bioconjugate (C-C Bond) ArylHalide->Conjugate + BoronicAcid 4-Hydroxy-2-methylphenyl- boronic Acid Catalyst Pd Catalyst + Base BoronicAcid->Catalyst Catalyst->Conjugate Irreversible Reaction

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental_Workflow Start Start: Prepare Biomolecule and Reagents Reaction Bioconjugation Reaction (Boronate Ester or Suzuki-Miyaura) Start->Reaction Monitoring Monitor Reaction Progress (e.g., LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Purification Purify Conjugate (e.g., SEC) Monitoring->Purification Reaction complete Characterization Characterize Final Product (e.g., SDS-PAGE, LC-MS) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: General experimental workflow for bioconjugation.

References

Application Notes and Protocols for C-C Bond Formation with 5-Hydroxytoluene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation utilizing 5-Hydroxytoluene-2-boronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. While direct literature examples for this specific boronic acid are limited, the protocols provided are based on well-established procedures for structurally similar arylboronic acids and are expected to be highly applicable.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2][3] The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[1]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling depends on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[2][4] The ligand stabilizes the palladium center and influences the efficiency of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][6]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane (DME)) and an aqueous solution of the base is often employed.[4][7]

  • Reaction Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate, with temperatures typically ranging from 80°C to 110°C.[4][7]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for 5-Hydroxytoluene-2-boronic acid.

Table 1: Reaction Conditions with Pd(PPh₃)₄ Catalyst

ParameterConditionReference
Aryl Halide1.0 mmol[2]
5-Hydroxytoluene-2-boronic acid1.2 mmol[2]
Pd(PPh₃)₄3-5 mol%[2]
BaseK₂CO₃ (2.0 mmol)[2]
SolventToluene/Ethanol/H₂O (2:1:1)[2]
Temperature100 °C[2]
Reaction Time12-24 hours[2]
Typical Yield85-95%[2]

Table 2: Reaction Conditions with Pd(dppf)Cl₂ Catalyst

ParameterConditionReference
Aryl Halide1.0 mmol[4][7]
5-Hydroxytoluene-2-boronic acid1.5 mmol[7]
Pd(dppf)Cl₂3-5 mol%[7]
BaseCs₂CO₃ (2.0 mmol)[7]
Solvent1,4-Dioxane/H₂O (4:1)[7]
Temperature100 °C[7]
Reaction Time4-12 hours[4][7]
Typical Yield90-98%[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • 5-Hydroxytoluene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and degassed deionized water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 eq.), 5-Hydroxytoluene-2-boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[2]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture of Toluene (4 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol often offers faster reaction times and is suitable for a broad range of substrates.

Materials:

  • Aryl halide (e.g., 1-iodo-4-nitrobenzene)

  • 5-Hydroxytoluene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and degassed deionized water

  • Schlenk flask or sealed reaction tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 eq.), 5-Hydroxytoluene-2-boronic acid (1.5 mmol, 1.5 eq.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).[7]

  • Add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, & Catalyst start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup dry Dry Organic Layer workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Chan-Lam Coupling: An Alternative Approach

While this document focuses on C-C bond formation, it is worth noting that 5-Hydroxytoluene-2-boronic acid can also participate in Chan-Lam coupling reactions. This copper-catalyzed reaction forms carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling an arylboronic acid with an amine or an alcohol.[8][9] The Chan-Lam coupling is advantageous as it can often be performed at room temperature and is tolerant of air and moisture.[10]

A general protocol would involve reacting 5-Hydroxytoluene-2-boronic acid with an amine or phenol in the presence of a copper(II) salt, such as Cu(OAc)₂, and a base like pyridine or triethylamine, in a solvent such as dichloromethane or methanol.[11]

Safety Precautions
  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These protocols and notes should serve as a valuable resource for researchers employing 5-Hydroxytoluene-2-boronic acid in C-C bond-forming reactions. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving 4-Hydroxy-2-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the initial troubleshooting steps?

A1: When encountering low yields, a systematic check of your reaction parameters is the first step. Key areas to investigate include:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents are properly degassed.

  • Reagent Quality:

    • Boronic Acid Stability: this compound can be susceptible to degradation, particularly protodeboronation. Use fresh, high-purity reagent. Consider converting it to a more stable form, such as a pinacol ester, if you suspect degradation.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl. Reactions with aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage. Ensure they are fresh and have been stored under an inert atmosphere.

  • Base and Solvent Purity: Utilize anhydrous and degassed solvents to prevent catalyst deactivation. Ensure your base is of high purity and finely ground for optimal reactivity.

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids like the one you are using. Here are some strategies to mitigate it:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.

  • Anhydrous Conditions: Water can be a proton source for this side reaction. While some Suzuki protocols use aqueous bases, switching to anhydrous conditions can significantly reduce protodeboronation.

  • Use of a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Optimization of these parameters is key.

Q3: What are the best practices for choosing a catalyst and ligand for coupling with this compound?

A3: The choice of catalyst and ligand is critical for a successful Suzuki reaction. For an electron-rich boronic acid, especially one with potential steric hindrance from the ortho-methyl group, consider the following:

  • Electron-Rich Ligands: If the oxidative addition of your aryl halide is slow (e.g., with electron-rich aryl chlorides), using electron-rich phosphine ligands can be beneficial.

  • Bulky Ligands: Bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can promote the reductive elimination step and help prevent the formation of undesired homocoupling byproducts.

  • Palladium Precatalysts: Using a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species is recommended. Pd(II) sources require in-situ reduction, which can sometimes be inefficient and lead to side reactions.

Q4: Can the free hydroxyl group on this compound interfere with the reaction?

A4: The free phenolic hydroxyl group can potentially coordinate to the palladium center, which may affect the catalytic cycle. In many cases, the reaction can proceed without protection, especially with a suitable choice of base that can also act as a ligand. However, if you are experiencing consistently low yields or complex reaction mixtures, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) might be necessary. This would be followed by a deprotection step after the coupling reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during Suzuki reactions with this compound.

Problem: Low to No Product Formation

Potential Cause Recommended Solution(s)
Inactive Catalyst - Ensure rigorous degassing of all solvents and the reaction vessel.- Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust precatalyst.
Inefficient Reaction Conditions - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Vary the solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O).- Gradually increase the reaction temperature.
Poor Reagent Quality - Verify the purity of your this compound and aryl halide.- Consider converting the boronic acid to its pinacol ester for enhanced stability.

Problem: Significant Formation of Side Products

Side Product Observed Potential Cause Recommended Solution(s)
Homocoupling of Boronic Acid - Presence of oxygen.- Inefficient reduction of a Pd(II) precatalyst.- Improve the degassing procedure.- Use a direct Pd(0) source or a more efficient precatalyst.
Protodeboronation Product - Presence of water and a strong base.- Prolonged reaction time or high temperature.- Use anhydrous conditions.- Switch to a milder base (e.g., KF, K₃PO₄).- Optimize for a shorter reaction time and lower temperature.- Use the pinacol ester of the boronic acid.
Dehalogenation of Aryl Halide - Presence of a hydride source.- Use high-purity, dry solvents.- Consider a different base.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. Note: These are general procedures and may require optimization for your specific substrates.

Protocol 1: General Procedure for Coupling with an Aryl Bromide
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling
  • Reaction Setup: In a microwave reaction vial, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos).

  • Solvent Addition: Add a suitable degassed solvent (e.g., THF/H₂O).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Workup and Purification: After cooling, follow a standard aqueous workup and purification procedure as described in Protocol 1.

Visualizing Workflows and Relationships

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)2 / Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yields

Troubleshooting_Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge System) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Boronic Acid, Catalyst, Halide) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Side_Reactions Analyze for Side Products (Homocoupling, Protodeboronation) Start->Side_Reactions Change_Catalyst Use Different Ligand/Precatalyst Check_Reagents->Change_Catalyst Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Optimize_Solvent Screen Solvents (Dioxane, Toluene, THF) Check_Conditions->Optimize_Solvent Optimize_Temp Vary Temperature Check_Conditions->Optimize_Temp Use_Ester Use Boronic Ester Side_Reactions->Use_Ester Anhydrous Switch to Anhydrous Conditions Side_Reactions->Anhydrous

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Technical Support Center: Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted phenylboronic acids. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenylboronic acids?

A1: The most prevalent methods for synthesizing substituted phenylboronic acids include:

  • Grignard Reagent Method: This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis. This is a widely used and versatile method.[1][2]

  • Organolithium Method: Similar to the Grignard method, this involves the reaction of a phenyllithium reagent with a trialkyl borate. While effective, it can sometimes result in lower yields compared to the Grignard route.[1][2]

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a diboron reagent, like bis(pinacolato)diboron, to borylate an aryl halide or triflate. This method is particularly useful for synthesizing boronic esters, which can then be hydrolyzed to the corresponding boronic acids.[1]

  • Direct C-H Borylation: This method involves the direct, transition-metal-catalyzed borylation of an aromatic C-H bond, offering an atom-economical route to phenylboronic acids.[1]

Q2: My phenylboronic acid appears to be a mixture of the desired product and a white, less soluble solid. What is this impurity?

A2: This is a very common observation. The white, less soluble solid is likely the corresponding boroxine , which is a trimeric anhydride of the boronic acid. Phenylboronic acids can readily dehydrate, especially upon heating or prolonged storage, to form these cyclic structures.[3][4] For many applications, such as Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental as it can hydrolyze back to the boronic acid in situ.[4]

Q3: How does the electronic nature of the substituent on the phenyl ring affect the properties and reactivity of the boronic acid?

A3: The electronic properties of the substituent significantly influence the acidity (pKa) and reactivity of the phenylboronic acid.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron atom, making the boronic acid a stronger acid (lower pKa). In Suzuki-Miyaura coupling, these boronic acids can be less reactive.[5][6]

  • Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) decrease the Lewis acidity of the boron atom, making the boronic acid a weaker acid (higher pKa). These tend to be more reactive in Suzuki-Miyaura coupling, often leading to higher yields.[6]

Q4: Can I use a phenylboronic acid that contains some boroxine in a Suzuki-Miyaura coupling reaction?

A4: Yes, in many cases, the boroxine can be used directly in Suzuki-Miyaura coupling reactions. The reaction conditions, which typically involve a basic aqueous phase, facilitate the in situ hydrolysis of the boroxine back to the active boronic acid.[4] However, for reactions that are sensitive to the exact stoichiometry of the boronic acid, it is advisable to use the pure form.

Troubleshooting Guides

Problem 1: Low or No Yield in Phenylboronic Acid Synthesis
Possible Cause Troubleshooting Step
Inactive Grignard or Organolithium Reagent Ensure that the magnesium turnings are fresh and activated. For organolithium reagents, titrate to determine the exact concentration before use. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Trialkyl Borate Use freshly distilled or commercially available high-purity trialkyl borate. Moisture can hydrolyze the borate ester, reducing its effectiveness.
Reaction Temperature Too High The addition of the Grignard or organolithium reagent to the trialkyl borate is highly exothermic. Maintain a low reaction temperature (typically -78 °C) to prevent side reactions, such as the addition of a second aryl group to the boron center.
Inefficient Hydrolysis Ensure that the acidic workup is sufficient to completely hydrolyze the boronate ester to the boronic acid. Stirring for an adequate amount of time is crucial.
Problem 2: Difficulty in Purifying the Substituted Phenylboronic Acid
Possible Cause Troubleshooting Step
Streaking on Silica Gel Chromatography For polar phenylboronic acids, streaking is a common issue. Consider using a more polar eluent system, such as dichloromethane/methanol. Adding a small amount of acetic acid to the mobile phase can also help to reduce tailing.[7] Alternatively, reverse-phase chromatography can be effective for polar compounds.
Co-elution with Byproducts If standard chromatography is ineffective, consider a chemical purification method. One effective technique is the derivatization with diethanolamine. The resulting diethanolamine adduct is often a crystalline solid that can be easily isolated and purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.[8][9]
Product is an Oil or Difficult to Crystallize If recrystallization is challenging, try trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce solidification and remove non-polar impurities.
Solubility Issues with ortho-Substituted Phenylboronic Acids ortho-Substituted phenylboronic acids can have different solubility profiles compared to their meta and para isomers. The introduction of an isobutoxy group at the ortho position has been shown to significantly increase solubility in many organic solvents.[10][11] For poorly soluble compounds, consider performing the subsequent reaction (e.g., Suzuki coupling) in a solvent system where the boronic acid has higher solubility, or consider converting it to a more soluble boronate ester.
Problem 3: Significant Boroxine Formation
Possible Cause Troubleshooting Step
High Temperatures During Workup or Purification Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
Prolonged Drying While it is important to remove residual solvents, prolonged drying, especially at elevated temperatures, can promote dehydration to the boroxine. Dry the product under vacuum at room temperature.
Storage Conditions Store the purified phenylboronic acid in a tightly sealed container in a cool, dry place. For long-term storage, consider storing it in a desiccator. While boroxine formation is reversible, minimizing its formation is good practice.[3]

Quantitative Data

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene/Water10095
Cs₂CO₃Dioxane10098
K₃PO₄Toluene11092
NaOHDME/Water8088
Et₃NDMF10065
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[12][13][14][15]

Table 2: Effect of Substituents on Phenylboronic Acid in Suzuki-Miyaura Coupling with 4-Bromoanisole

Phenylboronic Acid SubstituentCatalystBaseSolventYield (%)
4-OCH₃ (Electron-donating)Pd(PPh₃)₄K₂CO₃Toluene/Water92
4-CH₃ (Electron-donating)Pd(PPh₃)₄K₂CO₃Toluene/Water88
H (Unsubstituted)Pd(PPh₃)₄K₂CO₃Toluene/Water85
4-F (Weakly electron-withdrawing)Pd(PPh₃)₄K₂CO₃Toluene/Water78
4-NO₂ (Strongly electron-withdrawing)Pd(dppf)Cl₂Cs₂CO₃Dioxane65
This table illustrates the general trend that electron-donating groups on the phenylboronic acid tend to give higher yields in Suzuki-Miyaura coupling reactions.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophenylboronic Acid

This protocol describes the nitration of phenylboronic acid.

Materials:

  • Phenylboronic acid

  • Fuming nitric acid

  • Urea

  • Ice

  • Decolorizing charcoal

  • Water

Procedure:

  • In a flask submerged in an ice-salt bath, cool fuming nitric acid (50 mL, 1.20 M).

  • Add a small amount of urea to the cooled nitric acid.

  • Slowly add phenylboronic acid (9.02 g) to the mixture over 1-2 hours, ensuring the temperature does not exceed -9 °C.

  • Stir the mixture for an additional 15-30 minutes after the addition is complete.

  • Pour the reaction mixture over a large amount of crushed ice to precipitate the product.

  • Collect the precipitated 3-nitrophenylboronic acid by vacuum filtration.

  • Recrystallize the crude product from a small amount of hot water with the addition of decolorizing charcoal.

  • Perform a hot vacuum filtration to remove the charcoal.

  • Allow the filtrate to cool to crystallize the pure 3-nitrophenylboronic acid.

  • Collect the crystals by vacuum filtration and dry under vacuum.[16]

Protocol 2: Synthesis of 2-Methylphenylboronic Acid

This protocol details the synthesis via a Grignard reaction.

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Dry tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small portion of a solution of 2-bromotoluene (1.0 eq) in dry THF.

    • Once the reaction initiates (as indicated by color change and heat), add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for 1 hour.

  • Borylation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.2 eq) in dry THF and cool to -78 °C.

    • Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 2-methylphenylboronic acid.

    • Recrystallize from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Aryl Halide C Grignard/Organolithium Reagent A->C Reaction with B Mg or n-BuLi B->C E Boronate Ester C->E Reaction with D Trialkyl Borate D->E G Crude Phenylboronic Acid E->G via F Acidic Hydrolysis F->G H Purification (Recrystallization/Chromatography) G->H I Pure Phenylboronic Acid H->I

Caption: General workflow for the synthesis of substituted phenylboronic acids.

Troubleshooting_Tree Start Low Yield in Synthesis Q1 Check Starting Materials? Start->Q1 A1 Use fresh Mg, titrate n-BuLi, use dry solvents Q1->A1 Yes Q2 Reaction Conditions? Q1->Q2 No A2 Maintain low temperature (-78 °C) during addition Q2->A2 Yes Q3 Workup Issue? Q2->Q3 No A3 Ensure complete hydrolysis with sufficient acid and time Q3->A3 Yes

References

Technical Support Center: Purification of Crude 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Hydroxy-2-methylphenylboronic acid. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route, degradation, or improper handling. These may include:

  • Boroxines (Anhydrides): These are cyclic trimers formed from the dehydration of the boronic acid. They can complicate NMR spectra and are a common impurity in boronic acid samples.[1][2]

  • Starting Materials and Reagents: Unreacted starting materials, such as the corresponding aryl halide, may be present.[3]

  • Homocoupling Byproducts: Dimers of the starting material can form as a byproduct during synthesis.[3]

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 3-methylphenol.

  • Oxidation and Hydrolysis Products: Boronic acids can be susceptible to oxidation and hydrolysis, especially during purification on silica gel.[1][2]

Q2: Which purification methods are most effective for this compound?

A2: Several methods can be employed, with the choice depending on the nature of the impurities and the desired scale. The most common methods include:

  • Recrystallization: This is a highly effective method for purifying crystalline solids like this compound, especially for removing minor impurities.[3][4]

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[5][6][7]

  • Silica Gel Chromatography: While useful, it can be challenging for boronic acids due to potential streaking and decomposition on the column.[3][4] A specific successful purification used a 1:4 ethyl acetate:hexanes eluent.[8]

Q3: My boronic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. To resolve this, you can try the following:

  • Reheat the solution and add a small amount of additional solvent to ensure the compound remains dissolved until the solution has cooled further.

  • Slow down the cooling rate by allowing the flask to cool on the benchtop before placing it in an ice bath.[9]

  • Try a different solvent system. A mixture of solvents can sometimes prevent oiling out.[9]

Q4: Why is my yield low after purification?

A4: Low recovery can result from several factors depending on the purification method:

  • Recrystallization: Using too much solvent will keep more of your product dissolved even after cooling.[9] Washing the collected crystals with warm or excessive amounts of cold solvent can also lead to product loss.[9]

  • Chromatography: The compound may be sticking to the silica gel column, which is a known issue with boronic acids.[3]

  • Extractions: Incomplete extraction or precipitation during the acid-base workup can lead to significant losses.

Q5: Can I use normal silica gel for column chromatography of boronic acids?

A5: While possible, it is often tricky. Boronic acids can streak, show poor resolution, or even decompose on standard silica gel.[7][10] To mitigate these issues, some researchers pre-treat the silica gel with boric acid or use a modifier like a small amount of acetic acid in the eluent.[3][7][10]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used for dissolution.Reheat the solution to evaporate some of the solvent and then allow it to cool again.[9]
The solution cooled too quickly.Ensure a slow cooling process. Insulate the flask or let it stand at room temperature before moving to an ice bath.[9]
Product is still impure after one recrystallization. The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.[9]
Inappropriate solvent choice.Experiment with a different solvent or a mixed-solvent system to improve selectivity.[9][11]
Presence of boroxine anhydride.Recrystallize from a solvent system containing water to help hydrolyze the boroxine back to the desired boronic acid.[1][9]
Silica Gel Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Significant streaking or tailing of the product spot on TLC and column. The boronic acid is interacting strongly with the acidic silica gel.Add a small amount of a modifier (e.g., acetic acid) to the eluent to improve the peak shape.[3]
The compound is degrading on the silica.Minimize the time the compound spends on the column by running the chromatography as quickly as possible.[10] Consider using silica gel pre-treated with boric acid.[7][10]
Low or no recovery of the product from the column. The polar boronic acid is irreversibly adsorbed onto the silica gel.Use a more polar eluent system, potentially including methanol.[3] If the compound is still retained, consider an alternative purification method like recrystallization or acid-base extraction.
Acid-Base Extraction Issues
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete extraction of the boronic acid into the aqueous base. The pH of the aqueous layer is not high enough to fully deprotonate the boronic acid.Use a sufficiently concentrated base (e.g., 1-2 M NaOH) to ensure the pH is well above the pKa of the boronic acid.[5]
Insufficient mixing of the two phases.Shake the separatory funnel vigorously to ensure thorough mixing and allow sufficient time for the extraction to occur.
Product does not precipitate upon acidification of the aqueous layer. The solution is not acidic enough.Add acid until the pH is well below the pKa of the boronic acid (typically pH 1-2) to ensure complete protonation and precipitation.[12]
The product is somewhat soluble in the acidic aqueous solution.After acidification, extract the product back into an organic solvent like ethyl acetate.[5][12]
An emulsion forms at the interface of the organic and aqueous layers. The two layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel can also be effective.

Purification Method Comparison

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization (Slurry) >99.0%[12]74-79%[12]Simple, scalable, can remove minor impurities effectively.May not be effective for removing impurities with similar solubility.
Silica Gel Chromatography Variable49%[8]Good for separating compounds with different polarities.Can be challenging for boronic acids; potential for low yield and decomposition.[3][4]
Acid-Base Extraction HighVariableExcellent for removing neutral or basic impurities.[6]May not separate other acidic impurities; requires handling of acids and bases.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Slurry Method)

This protocol is adapted from a general procedure for purifying hydroxyphenylboronic acids.[12]

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of a suitable solvent in which the compound is sparingly soluble at room temperature (e.g., methyl tert-butyl ether).

  • Slurry Formation: Add an anti-solvent in which the compound is insoluble (e.g., n-heptane or hexane) to form a slurry.[12]

  • Stirring: Stir the slurry vigorously at room temperature for several hours. This allows the impurities to dissolve in the solvent while the pure product remains a solid.

  • Isolation: Collect the purified solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (n-heptane or hexane) to remove residual dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A purity of over 99% can often be achieved with this method.[12]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on a reported synthesis of this compound.[8]

  • Column Preparation: Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Elute the column with a mixture of ethyl acetate and hexanes. A 1:4 (v/v) mixture of ethyl acetate:hexanes has been shown to be effective.[8]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.[8]

Protocol 3: Purification by Acid-Base Extraction

This is a general procedure for the purification of acidic compounds.[5][6]

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it one or more times with an aqueous base (e.g., 1 M NaOH solution). The boronic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[5]

  • Separation: Separate the aqueous layer. The organic layer containing neutral or basic impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by adding a strong acid (e.g., concentrated HCl) dropwise until the pH is approximately 1-2. The pure boronic acid should precipitate out of the solution.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration. If the product does not precipitate, extract the acidified aqueous solution with fresh ethyl acetate.

  • Washing & Drying: Wash the collected solid with a small amount of cold water. Dry the purified product under vacuum. If extracted, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis & Final Product Start Crude this compound Recrystallization Recrystallization / Slurry Start->Recrystallization High Purity Needed Crystalline Solid AcidBase Acid-Base Extraction Start->AcidBase Neutral/Basic Impurities Column Column Chromatography Start->Column Polarity Difference Small Scale Analysis Purity Analysis (NMR, HPLC, LCMS) Recrystallization->Analysis AcidBase->Analysis Column->Analysis Product Pure Product Analysis->Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Start Purification Unsuccessful? Recrystallization Recrystallization Issue? Start->Recrystallization Yes Chromatography Chromatography Issue? Start->Chromatography No OilingOut Oiling Out? Recrystallization->OilingOut Yes LowYield_R Low Yield? Recrystallization->LowYield_R No Extraction Extraction Issue? Chromatography->Extraction No Streaking Streaking/Tailing? Chromatography->Streaking Yes LowYield_C Low Recovery? Chromatography->LowYield_C No Sol_R1 Add more solvent Slow cooling rate OilingOut->Sol_R1 Sol_R2 Use minimum hot solvent Wash with ice-cold solvent LowYield_R->Sol_R2 Sol_C1 Add modifier to eluent Use boric acid-treated silica Streaking->Sol_C1 Sol_C2 Increase eluent polarity Consider other methods LowYield_C->Sol_C2

Caption: Decision tree for troubleshooting common purification issues.

Acid_Base_Extraction Start Crude Product (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaOH) Shake and Separate Start->AddBase OrganicLayer Organic Layer: Neutral & Basic Impurities AddBase->OrganicLayer Phase 1 AqueousLayer1 Aqueous Layer: Boronic Acid Salt (Deprotonated) AddBase->AqueousLayer1 Phase 2 AddAcid Add Aqueous Acid (e.g., HCl) Precipitate or Extract AqueousLayer1->AddAcid FinalProduct Solid Product: Pure this compound AddAcid->FinalProduct

Caption: Logical workflow of the acid-base extraction purification method.

References

Stability and degradation of 4-Hydroxy-2-methylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Hydroxy-2-methylphenylboronic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylphenol. This reaction can be influenced by factors such as pH, temperature, and the presence of metal catalysts. Both acidic and basic conditions can promote protodeboronation.

  • Oxidation: The boronic acid group can be oxidized, leading to the formation of 4-hydroxy-2-methylphenol. This process can be initiated by dissolved oxygen, reactive oxygen species, or strong oxidizing agents. The presence of the electron-donating hydroxyl and methyl groups on the phenyl ring can influence the susceptibility of the compound to oxidation.

Q2: How does pH affect the stability of this compound solutions?

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3:

  • Solid Form: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2°C and 8°C. It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.

  • Solutions: Solutions of this compound are generally less stable than the solid form and should be prepared fresh for use whenever possible. If storage is necessary, it is advisable to store solutions at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The choice of solvent is also critical, and aprotic solvents may offer better stability than protic solvents, especially for long-term storage.

Q4: What are the common impurities found in this compound?

A4: Common impurities can include:

  • Boroxine: The trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is a common impurity in solid boronic acids.

  • 3-Methylphenol: Formed via protodeboronation.

  • 4-Hydroxy-2-methylphenol: Formed via oxidation.

  • Starting materials and byproducts from synthesis: These will vary depending on the synthetic route used to prepare the compound.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Steps
Degradation of this compound prior to reaction - Use fresh, high-purity this compound. - Prepare the boronic acid solution immediately before use. - If the boronic acid is old, consider purifying it by recrystallization.
Protodeboronation during the reaction - Use milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH. - Minimize the reaction time. - Lower the reaction temperature if possible. - Use anhydrous solvents, as water can be a proton source for protodeboronation.
Oxidative degradation of the boronic acid - Degas all solvents and reagents thoroughly by sparging with an inert gas (e.g., argon or nitrogen). - Maintain a positive pressure of inert gas throughout the reaction. - Use fresh, high-quality palladium catalysts and phosphine ligands, as they are also susceptible to oxidation.
Formation of boroxine - While boroxine is often in equilibrium with the boronic acid in solution and can be an active coupling partner, its presence might affect reaction kinetics. Ensure accurate weighing of the boronic acid, as the molecular weight of the boroxine is different.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation of the compound in aqueous buffer - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into the aqueous assay buffer immediately before the experiment. - Minimize the exposure of the compound to the aqueous buffer before analysis. - Evaluate the stability of the compound in the assay buffer over the time course of the experiment by including control samples.
Oxidation of the compound by components in the assay medium - If the assay medium contains potential oxidizing agents, consider adding antioxidants if they do not interfere with the assay. - Perform experiments under reduced oxygen conditions if feasible.
Interaction with assay components - The boronic acid moiety can interact with diols. Be aware of any diol-containing molecules in your assay buffer (e.g., some buffering agents, sugars).

Quantitative Data Summary

Quantitative stability data for this compound is not extensively available in the literature. The following table provides a general overview of factors affecting the stability of arylboronic acids, which can be used as a guideline.

Parameter Condition Effect on Stability Primary Degradation Pathway
pH Acidic (pH < 5)Decreased stabilityProtodeboronation
Neutral (pH ~7)Relatively more stableSlow oxidation and protodeboronation
Basic (pH > 9)Decreased stabilityProtodeboronation
Temperature Elevated temperatureDecreased stabilityProtodeboronation, Oxidation, Dehydration (to boroxine)
Solvent Protic solvents (e.g., water, methanol)Can facilitate protodeboronationProtodeboronation
Aprotic solvents (e.g., THF, dioxane)Generally more stable-
Atmosphere Presence of OxygenDecreased stabilityOxidation
Inert (e.g., Argon, Nitrogen)Increased stability-
Additives Strong Oxidizing AgentsSignificantly decreased stabilityOxidation
Metal Catalysts (e.g., Pd, Cu)Can promote degradationProtodeboronation

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Stability of this compound

This protocol provides a general method for monitoring the degradation of this compound in solution over time.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the desired solvent system (e.g., buffer at a specific pH, cell culture medium) to a final concentration of approximately 50-100 µg/mL.

    • Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, quench the degradation by adding a suitable agent or by immediate cooling and dilution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then return to the initial conditions for re-equilibration. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound at each time point.

    • The appearance of new peaks will indicate the formation of degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Protocol 2: ¹H NMR for Identification of Degradation Products

This protocol can be used to identify the major degradation products by comparing the NMR spectra of a fresh and a degraded sample.

  • Sample Preparation:

    • Fresh Sample: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Degraded Sample: Prepare a solution of this compound in a non-deuterated solvent under conditions known to cause degradation (e.g., in water at elevated temperature or adjusted to a high or low pH). After a certain period, evaporate the solvent and redissolve the residue in a deuterated solvent for NMR analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum for both the fresh and degraded samples.

  • Data Analysis:

    • Compare the two spectra.

    • In the spectrum of the degraded sample, look for the disappearance or decrease in the intensity of the signals corresponding to this compound.

    • Analyze the new signals that appear. For example:

      • The appearance of signals corresponding to 3-methylphenol would suggest protodeboronation.

      • The appearance of signals for 4-hydroxy-2-methylphenol would indicate oxidative degradation.

    • Integration of the signals can provide a semi-quantitative measure of the extent of degradation and the relative amounts of the degradation products.

Visualizations

DegradationPathways 4-Hydroxy-2-methylphenylboronic_acid This compound Protodeboronation Protodeboronation 4-Hydroxy-2-methylphenylboronic_acid->Protodeboronation  H⁺ or OH⁻, Heat, Metal Catalysts Oxidation Oxidation 4-Hydroxy-2-methylphenylboronic_acid->Oxidation  O₂, ROS 3-Methylphenol 3-Methylphenol Protodeboronation->3-Methylphenol 4-Hydroxy-2-methylphenol 4-Hydroxy-2-methylphenol Oxidation->4-Hydroxy-2-methylphenol

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Solution Prepare solution of this compound Incubate Incubate under specific conditions (pH, Temp, etc.) Prepare_Solution->Incubate Sample_Aliquots Withdraw aliquots at time intervals Incubate->Sample_Aliquots HPLC_Analysis HPLC Analysis Sample_Aliquots->HPLC_Analysis NMR_Analysis NMR Analysis Sample_Aliquots->NMR_Analysis Monitor_Degradation Monitor peak area decrease HPLC_Analysis->Monitor_Degradation Identify_Products Identify degradation products NMR_Analysis->Identify_Products

Caption: Workflow for stability testing of this compound.

How to prevent deboronation in reactions with arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving arylboronic acids. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on preventing deboronation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is low, and I've identified the major byproduct as the protodeboronated arene. What is happening and what are the first steps I should take?

A1: You are observing protodeboronation, an undesired side reaction where the carbon-boron bond of the arylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes your starting material and reduces the yield of the desired product.[2][3]

The primary causes for this are often related to the reaction conditions, particularly the choice of base, temperature, and the presence of water.[1][3] As a first step, evaluate your reaction setup against the following common culprits:

  • Harsh Base: Strong bases can accelerate the formation of a highly reactive boronate species, which is more susceptible to protodeboronation.[3][4][5]

  • High Temperature: Elevated temperatures increase the rate of most reactions, including the undesired protodeboronation.[3][6]

  • Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the C-B bond.[1][3]

To diagnose the issue, you can follow this workflow:

G start Problem: Low Yield & High Protodeboronation q_base Is a strong base (e.g., NaOH, K2CO3) being used? start->q_base s_base Solution: Switch to a weaker base (e.g., KOAc, KF, CsF, K3PO4) q_base->s_base Yes q_temp Is the reaction temperature high (e.g., > 80 °C)? q_base->q_temp No s_base->q_temp s_temp Solution: Lower the reaction temperature q_temp->s_temp Yes q_water Are you using aqueous or non-anhydrous conditions? q_temp->q_water No s_temp->q_water s_water Solution: Use anhydrous solvents and reagents q_water->s_water Yes q_substrate Is the boronic acid inherently unstable (e.g., 2-heteroaryl)? q_water->q_substrate No s_water->q_substrate s_substrate Solution: Use a 'slow-release' strategy with a protected boronate (MIDA, ArBF3K, Bpin) q_substrate->s_substrate Yes end_node Re-evaluate Reaction q_substrate->end_node No s_substrate->end_node

Caption: Troubleshooting workflow for protodeboronation issues.

Q2: I am working with a heteroarylboronic acid and experiencing significant deboronation even under mild conditions. How can I solve this?

A2: Heteroarylboronic acids, particularly those with a nitrogen atom at the 2-position (e.g., 2-pyridylboronic acid), are notoriously unstable.[7] Some can form zwitterionic intermediates under neutral pH conditions, leading to rapid, unimolecular protodeboronation.[1][8]

The most effective solution is to use a "slow-release" strategy. This involves using a more stable, protected form of the boronic acid, which slowly hydrolyzes in situ to release the reactive boronic acid. This keeps the instantaneous concentration of the unstable acid low, favoring the desired cross-coupling over decomposition.[1][2]

Popular protected forms include:

  • Potassium Organotrifluoroborate Salts (ArBF₃K): These are often crystalline, air-stable solids that slowly release the boronic acid under reaction conditions.[2][8]

  • MIDA Boronates: These are highly stable, air-stable derivatives that require a base for slow hydrolytic release.[1][9]

  • Pinacol Esters (ArBpin): These are generally more stable than the free acids and are widely used.[5][7][10]

Protected FormStructure Example (Ar = Phenyl)Key Features
Boronic Acid Ph-B(OH)₂Often unstable, susceptible to protodeboronation.
Trifluoroborate [Ph-BF₃]⁻ K⁺Crystalline, air-stable solids; slow release in situ.[2][8][9]
MIDA Boronate Ph-B(MIDA)Very stable to storage and chromatography; requires base for slow release.[1][9]
Pinacol Ester Ph-B(pin)Good stability, often used to isolate and purify boronic acids.[7][10]

Q3: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling designed to minimize protodeboronation?

A3: This protocol utilizes a potassium organotrifluoroborate salt as a stable precursor to the boronic acid, along with anhydrous conditions.

Protocol: Suzuki-Miyaura Coupling via Slow-Release

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a weak, anhydrous base (e.g., CsF or KOAc, 3.0 equiv).[2]

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe. The reaction mixture should be stirred vigorously.

  • Degassing: Purge the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.[2]

  • Reaction: Heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor its progress by TLC, GC, or LC-MS.[2][9]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] It is a common and undesired side reaction in processes that use organoboron compounds, such as the Suzuki-Miyaura cross-coupling, as it consumes the boronic acid starting material.[1][11]

Q2: What are the main factors that influence the rate of protodeboronation?

A2: The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on several factors:

  • pH: This is a critical factor.[1][2] Both acid-catalyzed and base-catalyzed pathways exist.[1] For many simple arylboronic acids, the rate of decomposition is minimized at or near neutral pH.[1]

  • Temperature: Higher temperatures accelerate protodeboronation.[3]

  • Aryl Group Structure: The electronic properties of the aryl group are important. Both electron-donating and highly electron-deficient aryl groups can be prone to deboronation.[8][12] Heteroarylboronic acids are often particularly unstable.[7]

  • Solvent: The presence of a proton source, like water or alcohols, in the solvent can facilitate the reaction.[3][13]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ArBOH2_acid Ar-B(OH)₂ Intermediate_acid [Ar-B(OH)₂H]⁺ ArBOH2_acid->Intermediate_acid + H⁺ H_ion H⁺ ArH_acid Ar-H Intermediate_acid->ArH_acid - B(OH)₂⁺ ArBOH2_base Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Boronate) ArBOH2_base->Boronate + OH⁻ OH_ion OH⁻ ArH_base Ar-H Boronate->ArH_base + H₂O - B(OH)₄⁻ H2O H₂O

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Q3: Does converting my boronic acid to a boronic ester always prevent protodeboronation?

A3: Not necessarily. While it is generally assumed that esterification confers greater stability, this is not always the case.[4][8][14] For example, pinacol esters (ArBpin) are widely used and are typically more stable than the corresponding acids.[5][7] However, the stability of boronic esters can be nuanced and depends on the specific diol used for esterification and the reaction conditions.[4][8] In some cases, hydrolysis of the ester back to the boronic acid can be a significant part of the overall protodeboronation process, especially when the reaction pH is close to the pKa of the boronic acid.[4][14]

Q4: How does the "slow-release" strategy work to prevent deboronation?

A4: The slow-release strategy is a kinetic approach to minimizing side reactions. By using a stable precursor (like a MIDA boronate or a trifluoroborate salt), the unstable arylboronic acid is generated in situ at a slow, controlled rate.[1][2] This ensures that the concentration of the reactive boronic acid remains very low throughout the reaction. The boronic acid that is released is consumed quickly in the desired, rapid catalytic cycle (e.g., Suzuki coupling). Because the concentration is low, the rate of the undesired, often slower, protodeboronation reaction is minimized.[8]

G Protected Stable Precursor (e.g., Ar-B(MIDA)) Unstable Unstable Ar-B(OH)₂ (Low Concentration) Protected->Unstable Slow Release (Base, H₂O) Suzuki Desired Catalytic Cycle (Fast) Unstable->Suzuki Fast Deboronation Protodeboronation (Slow) Unstable->Deboronation Slow Product Desired Product Suzuki->Product Byproduct Deboronated Byproduct Deboronation->Byproduct

Caption: The principle of the slow-release strategy for minimizing deboronation.

Q5: My reaction is complete, but I'm struggling to purify my product away from the boronic acid starting material and its byproducts. What should I do?

A5: Purifying compounds from boronic acid-related impurities can be challenging. Here are a few techniques:

  • Aqueous Wash: A basic aqueous wash (e.g., with dilute NaOH) can sometimes remove the acidic boronic acid into the aqueous layer.

  • Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can precipitate and be removed by filtration.[15]

  • Sorbitol Extraction: A sorbitol solution can be used to extract the boronic acid into an aqueous layer, leaving the desired product in the organic layer.[15]

  • Specialized Chromatography: If standard silica gel chromatography fails, consider using neutral alumina or silica gel that has been pre-treated with boric acid to reduce the Lewis acidity of the stationary phase and prevent streaking or decomposition of the boronic species on the column.[16][17]

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Hydroxy-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging substrate. The ortho-methyl group and the phenolic hydroxyl group introduce specific steric and electronic challenges that require careful selection of catalyst and base to achieve high yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Suzuki-Miyaura coupling of this compound.

Q1: My reaction yield is low or I'm observing no product formation. What are the primary factors to investigate?

A1: Low or no yield with this substrate is a common issue. The primary suspects are catalyst activity, inefficient transmetalation due to steric hindrance, and issues related to the phenolic hydroxyl group.

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk of the ortho-methyl group. More robust catalyst systems are required.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), in combination with a palladium source like Pd(OAc)₂ or use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3).[1][2] These ligands promote both the oxidative addition and the difficult reductive elimination steps for sterically demanding substrates.[1]

  • Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[3][4] An inappropriate base can lead to slow reaction rates or decomposition.

    • Recommendation: Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for hindered substrates. Ensure the base is finely powdered and soluble in the reaction medium.

  • Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for sterically hindered couplings.

    • Recommendation: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C.[5]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and the formation of homocoupling byproducts.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[5]

Q2: I'm observing significant amounts of homocoupling product from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[6] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.

  • Improve Degassing: The most common cause is oxygen in the reaction mixture. Refine your degassing procedure (e.g., multiple vacuum/backfill cycles, sparging the solvent with inert gas).

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species can sometimes mitigate this issue.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a very large excess can sometimes favor homocoupling.

Q3: My boronic acid appears to be decomposing during the reaction. How can I address this protodeboronation?

A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a frequent side reaction, especially with electron-rich or sterically hindered boronic acids under harsh basic conditions and at elevated temperatures.[2][5]

  • Milder Base: If you suspect decomposition, switching to a milder base like potassium fluoride (KF) might be beneficial, although this can sometimes slow down the desired coupling reaction.[4]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[5]

  • Anhydrous Conditions: For particularly sensitive substrates, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[5]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate to minimize the rate of decomposition.[5]

Q4: Does the unprotected hydroxyl group interfere with the reaction? Should I protect it?

A4: Yes, the acidic proton of the phenolic hydroxyl group can interfere with the catalytic cycle. It can react with the base, potentially altering the reaction's pH and stoichiometry. In some cases, the phenoxide can coordinate to the palladium center, inhibiting catalysis.

  • When to Protect: If you are experiencing consistently low yields despite optimizing the catalyst and base, protecting the hydroxyl group is a logical next step.

  • Choice of Protecting Group: A common strategy is to protect the hydroxyl group as a methyl ether or another stable ether. This removes the acidic proton and prevents coordination with the catalyst. For example, using 5-bromo-2-methoxyphenol in a coupling with 4-methylphenylboronic acid is a viable strategy.[7] The protecting group can be removed in a subsequent step if the free phenol is required.

Data Presentation: Catalyst and Base Performance

While specific comparative data for this compound is sparse in the literature, the following tables provide representative yields for structurally similar or challenging substrates to guide your optimization.

Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings

Catalyst SystemLigandBaseSolventSubstrate ExampleYield (%)Reference
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂OCoupling of hindered aryl bromidesExpected High[8]
XPhos Pd G3 XPhosK₃PO₄Dioxane/H₂OCoupling of ortho-substituted boronic acidsHigh[1][7]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂OGeneral coupling of aryl bromidesModerate to High[9]
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂OCoupling of 2-Amino-5-bromo-4-methylpyridine85[8]

Note: Yields are highly dependent on the specific aryl halide, temperature, and reaction time. This table is for illustrative purposes to compare the general efficacy of different catalyst systems.

Table 2: Comparison of Bases for Suzuki-Miyaura Couplings of Aryl Bromides

BaseCatalyst SystemSolventSubstrate ExampleYield (%)Reference
K₃PO₄ Pd₂(dba)₃ / XPhosACN/H₂OBromide with boronic acidHigh[10]
Cs₂CO₃ Pd(dppf)Cl₂THF/H₂OAryl halide with boronic acidHigh
K₂CO₃ Pd(dppf)Cl₂DioxaneAryl bromide with boronic acidHigh[9]
NaOHPd(II)-Salan ComplexWaterBromobenzene with p-tolylboronic acid~91[11]

Note: The choice of base is often coupled with the choice of solvent and catalyst. Stronger, more oxophilic bases like K₃PO₄ and Cs₂CO₃ are frequently used with bulky phosphine ligands.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a modern catalyst system. This should be considered a starting point for optimization.

Protocol: Suzuki-Miyaura Coupling using an XPhos Precatalyst

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald precatalyst, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv), finely powdered

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (dioxane:water). The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl bromide.[1]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 80–110 °C.[1]

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1][5]

Visualizations

The following diagrams illustrate the key workflows and relationships in optimizing these coupling reactions.

G General Experimental Workflow for Suzuki-Miyaura Coupling prep 1. Reagent Prep (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (3x Vacuum/Argon Cycles) prep->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent heat 4. Heat & Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

G Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low or No Yield check_catalyst Is Catalyst System Optimal? (e.g., Pd(PPh3)4) start->check_catalyst check_base Is Base Strong/Soluble Enough? (e.g., Na2CO3) start->check_base check_temp Is Temperature Sufficient? start->check_temp check_deboronation Is Boronic Acid Decomposing? start->check_deboronation sol_catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->sol_catalyst If 'No' sol_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->sol_base If 'No' sol_temp Increase Temperature (e.g., to 110 °C) check_temp->sol_temp If 'No' sol_deboronation Use Milder Base (KF) or Protect Boronic Acid (Bpin) check_deboronation->sol_deboronation If 'Yes'

Caption: A decision-making workflow for troubleshooting low-yield reactions.

G Catalytic Cycle & Points of Failure pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)-X(L2) ox_add->pd2_complex fail_ox_add Slowed by steric hindrance on Ar-X ox_add->fail_ox_add transmetal Transmetalation pd2_complex->transmetal + Ar'-B(OH)3- pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetal->pd2_biaryl fail_transmetal Slowed by boronic acid steric hindrance. Requires strong base. transmetal->fail_transmetal red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product fail_red_elim Slowed by steric hindrance on both Ar groups red_elim->fail_red_elim

Caption: Key steps in the Suzuki-Miyaura cycle and potential bottlenecks.

References

Identifying and minimizing side products in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guides

Issue: Presence of Homocoupling Byproducts

Homocoupling, the self-coupling of the organoboron reagent or the organic halide, is a common side reaction that reduces the yield of the desired cross-coupled product.

Q1: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

A1: Homocoupling of the boronic acid is often promoted by the presence of molecular oxygen and Pd(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the organoboron compound.[2] If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, its incomplete reduction to Pd(0) can also lead to homocoupling.

Q2: How can I minimize or eliminate homocoupling of the boronic acid?

A2: Several strategies can be employed to suppress boronic acid homocoupling:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from the reaction mixture and solvents.[1] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[3][4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the need for in-situ reduction of Pd(II), thus minimizing the concentration of homocoupling-promoting Pd(II) species.

  • Addition of Mild Reducing Agents: If a Pd(II) precatalyst is used, adding a mild reducing agent such as potassium formate can help ensure its complete reduction to the active Pd(0) catalyst without interfering with the catalytic cycle.[5]

  • Ligand Selection: The use of bulky phosphine ligands can help prevent homocoupling.

Table 1: Troubleshooting Guide for Homocoupling

SymptomPotential CauseRecommended Action
Significant formation of symmetrical biaryl derived from the boronic acid.Presence of oxygen.Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[1][2]
High concentration of Pd(II) species.Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.[5]
Suboptimal reaction conditions.Screen different bases and solvents.[6]
Issue: Significant Protodeboronation of the Organoboron Reagent

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to a loss of the nucleophilic coupling partner.

Q1: What factors contribute to protodeboronation?

A1: Protodeboronation is influenced by several factors, including:

  • Presence of Water: Water can serve as a proton source, leading to the cleavage of the C-B bond.[7]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

  • pH and Base Choice: The pH of the reaction medium is critical. Both acidic and strongly basic conditions can sometimes promote protodeboronation, depending on the substrate.[7] Weaker bases are often preferred to minimize this side reaction.

  • Stability of the Boronic Acid Derivative: Some boronic acids, especially heteroaryl and vinyl derivatives, are inherently unstable and prone to protodeboronation.[8]

Q2: What are the most effective methods to prevent protodeboronation?

A2: To mitigate protodeboronation, consider the following approaches:

  • Use of Stable Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[8] These esters slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under anhydrous conditions can prevent hydrolysis and subsequent protodeboronation.[9]

  • Optimization of Reaction Conditions: Lowering the reaction temperature and screening for a milder base (e.g., K₃PO₄, K₂CO₃) can significantly reduce the extent of protodeboronation.[10]

  • Efficient Catalyst System: Using a highly active catalyst system that promotes a fast cross-coupling reaction can help the desired reaction outcompete the protodeboronation side reaction.[7]

Table 2: Comparison of Boronic Acids and Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally more reactive, leading to faster reaction times.[8]Less reactive, may require higher temperatures or longer reaction times.[11]
Stability Less stable, prone to protodeboronation and oxidation.[8]Significantly more stable, easier to handle and store.[8]
Purity Can be challenging to obtain in high purity.[8]Generally high purity and can be purified by chromatography.[8]
Handling May require storage under an inert atmosphere at low temperatures.[8]Stable at room temperature and easy to handle.[8]

Frequently Asked Questions (FAQs)

Q1: My reaction turns black. What does this indicate?

A1: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst. This can happen due to high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio. Catalyst decomposition leads to a loss of catalytic activity and, consequently, low conversion. To prevent this, ensure all reagents and solvents are pure, consider using a more stable precatalyst, and optimize the reaction temperature.

Q2: I am observing dehalogenation of my aryl halide starting material. How can I prevent this?

A2: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. This can occur after the oxidative addition step. To minimize dehalogenation, you can try lowering the reaction temperature, using a less electron-rich phosphine ligand, or ensuring that your base is not acting as a reducing agent.

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one?

A3: The base plays a crucial role in the catalytic cycle by activating the organoboron species to facilitate transmetalation.[12] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base depends on the specific substrates and solvent system. It is often necessary to screen a few different bases to find the best conditions for a particular reaction. For substrates prone to protodeboronation, weaker bases like K₃PO₄ are often a good starting point.[6]

Q4: Can I run a Suzuki-Miyaura reaction open to the air?

A4: While some robust catalyst systems may tolerate small amounts of air, it is generally not recommended. As discussed, oxygen promotes the homocoupling of boronic acids by oxidizing the active Pd(0) catalyst.[1][2] For reproducible and high-yielding reactions, it is best practice to perform the reaction under an inert atmosphere (nitrogen or argon).

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Sparging

This method is suitable for removing dissolved oxygen from reaction solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Gas dispersion tube or a long needle

Procedure:

  • Place the solvent in the Schlenk flask.

  • Seal the flask with a septum.

  • Insert the gas dispersion tube or long needle so that its tip is below the surface of the solvent.

  • Provide a vent for the displaced gas by inserting a short needle through the septum.

  • Gently bubble the inert gas through the solvent for 20-30 minutes. A slow, steady stream of bubbles is sufficient.

  • After sparging, remove the needles and maintain a positive pressure of the inert gas in the flask.

Protocol 2: General Procedure for an Anhydrous Suzuki-Miyaura Coupling

This protocol is designed for reactions where the presence of water needs to be minimized to prevent side reactions like protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv, dried in an oven)

  • Anhydrous solvent (e.g., dioxane or toluene, from a solvent purification system or a freshly opened bottle)

  • Oven-dried glassware (Schlenk flask or round-bottom flask with a condenser)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas.

  • Reaction Setup: To the cooled Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid pinacol ester, palladium catalyst, and anhydrous base under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ + Base PdII_diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_side_products Analyze for Side Products (e.g., by LC-MS, GC-MS) start->check_side_products homocoupling Homocoupling Product Detected check_side_products->homocoupling Yes protodeboronation Protodeboronation Product Detected check_side_products->protodeboronation Yes dehalogenation Dehalogenation Product Detected check_side_products->dehalogenation Yes no_reaction No Reaction or Low Conversion check_side_products->no_reaction No action_homocoupling 1. Improve Degassing 2. Use Pd(0) Precatalyst 3. Add Reducing Agent homocoupling->action_homocoupling action_protodeboronation 1. Use Boronic Ester 2. Use Anhydrous Conditions 3. Lower Temperature 4. Screen Weaker Bases protodeboronation->action_protodeboronation action_dehalogenation 1. Lower Temperature 2. Change Ligand dehalogenation->action_dehalogenation action_no_reaction 1. Check Reagent Quality 2. Increase Temperature 3. Screen Catalysts/Ligands/Bases no_reaction->action_no_reaction end Optimized Reaction action_homocoupling->end action_protodeboronation->end action_dehalogenation->end action_no_reaction->end

Caption: Troubleshooting workflow for identifying and minimizing side products.

Side_Reaction_Pathways cluster_homocoupling Homocoupling Pathway cluster_protodeboronation Protodeboronation Pathway boronic_acid1 2 R-B(OH)₂ homocoupling_product R-R boronic_acid1->homocoupling_product Pd(II) pd2 Pd(II) pd2->homocoupling_product oxygen O₂ oxygen->pd2 oxidizes pd0 Pd(0) pd0->oxygen boronic_acid2 R-B(OH)₂ protodeboronation_product R-H boronic_acid2->protodeboronation_product H⁺ boric_acid B(OH)₃ boronic_acid2->boric_acid proton_source H⁺ (from H₂O, etc.) proton_source->protodeboronation_product

Caption: Major side reaction pathways in Suzuki-Miyaura coupling.

References

Troubleshooting low reactivity of 4-Hydroxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low reactivity of 4-Hydroxy-2-methylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the inherent structural features of this compound that can lead to low reactivity in Suzuki-Miyaura coupling?

A1: The structure of this compound contains two key substituents that can influence its reactivity:

  • Ortho-methyl group: The methyl group in the ortho position to the boronic acid can create steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.

  • Para-hydroxy group: The hydroxyl group is an electron-donating group, which increases the electron density on the phenyl ring. While this can sometimes be beneficial, it can also make the boronic acid more susceptible to side reactions such as protodeboronation, especially under basic conditions.

Q2: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?

A2: Low or no yield in a Suzuki-Miyaura coupling involving this boronic acid can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include the choice of catalyst, ligand, base, and solvent, as well as the integrity of the boronic acid itself.

Q3: What is protodeboronation and how can it be minimized when using this compound?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methylphenol as a byproduct and a reduction in the yield of the desired coupled product. This is often promoted by the presence of water and strong bases. To minimize protodeboronation:

  • Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

  • Ensure anhydrous reaction conditions by using dry solvents and reagents.

  • Consider using a boronic ester derivative, such as the pinacol ester, which can undergo a slow release of the boronic acid during the reaction, keeping its concentration low and reducing the likelihood of protodeboronation.

Troubleshooting Guide for Low Reactivity

Low reactivity of this compound in Suzuki-Miyaura coupling reactions is a common challenge. The following guide provides a structured approach to troubleshoot and optimize your reaction conditions.

Issue 1: Low or No Product Formation

Potential Causes and Solutions

Potential Cause Recommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-catalyst or a more active catalyst system.
Ligand Incompatibility For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.
Inappropriate Base The choice of base is critical. A weaker base may not be sufficient to activate the boronic acid, while a base that is too strong can promote side reactions. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Solvent Effects The solvent can impact the solubility of reactants and the stability of the catalyst. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A combination of an organic solvent with water can sometimes be beneficial.
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Issue 2: Significant Formation of Byproducts

Common Byproducts and Mitigation Strategies

| Byproduct | Potential Cause | Mitigation Strategy | | :--- | :--- | | Homocoupling of Boronic Acid | This can be caused by the presence of oxygen or an excess of the palladium catalyst. | Thoroughly degas the reaction mixture and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use the correct stoichiometry of the catalyst. | | Protodeboronation (formation of 2-methylphenol) | This is often promoted by strong bases and the presence of water. | Use milder bases and anhydrous conditions. Consider converting the boronic acid to a more stable boronic ester. | | Dehalogenation of the Coupling Partner | This can occur if there are sources of hydride in the reaction mixture. | Use high-purity, dry solvents and reagents. |

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point, and optimization of conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Ligand (if using a catalyst precursor like Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using an aqueous base solution)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • If using a palladium precursor and a separate ligand, add them to the flask at this stage.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the anhydrous solvent (5-10 mL) via syringe. If using an aqueous base solution, add the degassed water at this point.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Visualizing the Troubleshooting Workflow and Reaction Mechanism

Troubleshooting Workflow for Low Reactivity

TroubleshootingWorkflow Troubleshooting Low Reactivity of this compound start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst and Ligand check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp side_reactions Analyze for Side Reactions optimize_temp->side_reactions Still Low Yield success Successful Coupling optimize_temp->success Yield Improved protodeboronation Protodeboronation Detected? side_reactions->protodeboronation homocoupling Homocoupling Detected? protodeboronation->homocoupling No mitigate_proto Use Milder Base / Anhydrous Conditions / Boronic Ester protodeboronation->mitigate_proto Yes mitigate_homo Degas Thoroughly / Check Catalyst Loading homocoupling->mitigate_homo Yes homocoupling->success No, re-evaluate mitigate_proto->optimize_catalyst mitigate_homo->optimize_catalyst

Caption: A flowchart for troubleshooting low yields in Suzuki-Miyaura couplings.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid R-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation PdII_Ar_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: 4-Hydroxy-2-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Hydroxy-2-methylphenylboronic acid in chemical reactions, with a focus on the impact of solvent choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges stem from the molecule's structure. The phenolic hydroxyl group can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. The ortho-methyl group introduces steric hindrance, which can slow down the transmetalation step of the catalytic cycle, requiring more forcing conditions or specialized catalysts. Furthermore, like many electron-rich boronic acids, it is susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom, reducing the yield of the desired product.[1][2]

Q2: How does the choice of solvent impact the efficiency of Suzuki-Miyaura reactions with this compound?

A2: The solvent plays a crucial role in a Suzuki-Miyaura coupling. It must be able to dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the base to a sufficient extent. The polarity of the solvent can also influence the stability of the catalytic species and the rate of the reaction. For phenolic boronic acids, the presence of water in the solvent system can sometimes be beneficial, particularly when using inorganic bases like phosphates or carbonates, but an excess of water can promote protodeboronation.[1][3]

Q3: Which solvents are generally recommended for Suzuki-Miyaura reactions involving this compound?

A3: A range of solvents can be effective, and the optimal choice often depends on the specific coupling partner and reaction conditions. Common choices include:

  • Ethereal solvents: Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.

  • Alcoholic solvents: Ethanol and methanol can be good choices, particularly in greener chemistry protocols.[3][4]

  • Aprotic polar solvents: Dimethylformamide (DMF) can be effective but may require more careful purification.[5]

  • Aqueous mixtures: Biphasic systems, such as toluene/water or THF/water, are very common and often give good results.[3][6]

Q4: What is protodeboronation and how can it be minimized when using this compound?

A4: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid starting material.[7] This is often promoted by strong bases, high temperatures, and the presence of excess water. To minimize protodeboronation:

  • Use a milder base: Consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH).

  • Control the amount of water: While some water can be beneficial, using anhydrous solvents may be necessary in difficult cases.

  • Use a more stable boronic acid derivative: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and suppressing protodeboronation.[7][8]

  • Employ a highly active catalyst: A more efficient catalyst can increase the rate of the desired coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield is a common issue. The following workflow can help diagnose the problem.

G start Low/No Yield reagent_check 1. Verify Reagent Quality start->reagent_check condition_check 2. Review Reaction Conditions start->condition_check side_reaction_check 3. Analyze for Side Products start->side_reaction_check sub_boronic Boronic Acid Stability (check for degradation) reagent_check->sub_boronic sub_halide Aryl Halide Purity reagent_check->sub_halide sub_catalyst Catalyst/Ligand Activity (use a fresh batch) reagent_check->sub_catalyst sub_base Base Purity & Anhydrous? reagent_check->sub_base sub_solvent Solvent Degassed & Dry? reagent_check->sub_solvent sub_degas Adequate Degassing? (to prevent catalyst oxidation) condition_check->sub_degas sub_temp Optimal Temperature? condition_check->sub_temp sub_stir Sufficient Stirring? condition_check->sub_stir sub_homo Homocoupling of Boronic Acid? side_reaction_check->sub_homo sub_proto Protodeboronation? side_reaction_check->sub_proto optimization 4. Systematic Optimization opt_catalyst Screen Catalysts & Ligands optimization->opt_catalyst opt_base Screen Bases optimization->opt_base opt_solvent Screen Solvents optimization->opt_solvent sub_boronic->optimization sub_halide->optimization sub_catalyst->optimization sub_base->optimization sub_solvent->optimization sub_degas->optimization sub_temp->optimization sub_stir->optimization sub_homo->optimization sub_proto->optimization

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation Observed

If you have identified protodeboronation as the major side reaction, the following decision tree can guide your optimization strategy.

G start High Protodeboronation q_base Is a strong base (e.g., NaOH) being used? start->q_base a_base_yes Switch to a milder base (e.g., K₂CO₃, K₃PO₄, CsF) q_base->a_base_yes Yes q_water Is the reaction run in a 'wet' or aqueous solvent? q_base->q_water No a_base_yes->q_water a_water_yes Reduce water content or switch to an anhydrous solvent (e.g., dry Dioxane, THF) q_water->a_water_yes Yes q_temp Is the reaction run at high temperature (>100 °C)? q_water->q_temp No a_water_yes->q_temp a_temp_yes Lower the reaction temperature and monitor for longer time q_temp->a_temp_yes Yes q_ester Is the free boronic acid still showing degradation? q_temp->q_ester No a_temp_yes->q_ester a_ester_yes Convert to a more stable boronate ester (e.g., pinacol) for slow release. q_ester->a_ester_yes Yes

Decision tree for mitigating protodeboronation.

Data Presentation

The following table summarizes the effect of solvent choice on the yield of a Suzuki-Miyaura coupling of a phenolic boronic acid (4-hydroxyphenylboronic acid) with an aryl bromide. While not identical, these results provide a strong indication of the expected solvent performance for the structurally similar this compound.

Solvent SystemBaseTemperature (°C)Time (h)Yield (%)
Toluene/H₂OK₂CO₃854~75
THF/H₂OK₂CO₃6512~85
Dioxane/H₂OK₃PO₄1006~90
Ethanol/H₂ONa₂CO₃808~88
DMFK₂CO₃905~92
Water onlyK₃PO₄1004~65

Data is illustrative and compiled from analogous reactions in the literature. Actual yields will vary depending on the specific substrates and catalyst system used.[3][5][6]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling in an Aqueous System

This protocol is a starting point and may require optimization for your specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add aryl halide (1.0 eq), This compound (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) to a flask. B 2. Add Solvent (e.g., Dioxane/H₂O 4:1). A->B C 3. Degas the mixture by bubbling with N₂ or Ar for 15-20 min. B->C D 4. Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if needed) under inert atmosphere. C->D E 5. Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). F->G H 8. Wash with water and brine. Dry the organic layer (e.g., over Na₂SO₄). G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 4:1, THF/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for a further 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

References

Managing steric hindrance in couplings with 4-Hydroxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Hydroxy-2-methylphenylboronic acid in coupling reactions, with a focus on managing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered reagents like this compound are common. The primary factors to scrutinize are:

  • Catalyst and Ligand Choice: The steric bulk of the ortho-methyl group and the electronic nature of the hydroxyl group necessitate a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Base Selection: The choice of base is critical for efficient transmetalation. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the reactants or catalyst.

  • Solvent System: The solvent influences the solubility of the reactants and the stability of the catalytic species. An appropriate solvent system is crucial for reaction efficiency.

  • Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed to completion.

  • Atmosphere Control: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Incomplete removal of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[1]

Q2: What are the recommended catalyst and ligand systems for overcoming the steric hindrance of this compound?

A2: For sterically demanding couplings, palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more effective.[2][3] Consider the following options:

  • Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to facilitate couplings of hindered substrates.[3] They promote the formation of the active catalytic species and accelerate the rate-limiting steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have shown high efficiency for Suzuki-Miyaura couplings with sterically hindered substrates.[2]

  • Specialized Ligands: For extremely challenging couplings, ligands like BI-DIME and AntPhos have been developed to accommodate significant steric bulk.[4][5][6]

Q3: How do I choose the optimal base and solvent for my reaction?

A3: The choice of base and solvent is interdependent and substrate-specific.

  • Bases: For sterically hindered couplings, inorganic bases are often employed. Common choices include:

    • Potassium Phosphate (K₃PO₄)[7]

    • Potassium Carbonate (K₂CO₃)

    • Cesium Carbonate (Cs₂CO₃)

    • Potassium tert-butoxide (t-BuOK)[2]

    • Aqueous barium hydroxide (Ba(OH)₂) has also been used for sterically hindered arylboronic acids.[8]

  • Solvents: Aprotic polar solvents, often with a small amount of water, are typically used. Recommended solvent systems include:

    • Dioxane/Water[7]

    • Toluene/Water

    • THF/Water

    • DMF (Dimethylformamide)[8]

It is often necessary to screen a combination of bases and solvents to find the optimal conditions for your specific substrates.

Q4: Can the hydroxyl group on this compound interfere with the coupling reaction?

A4: Yes, the phenolic hydroxyl group can potentially interfere with the reaction. It can react with the base, affecting its stoichiometry, or coordinate to the palladium center, inhibiting catalysis. In some cases, protection of the hydroxyl group as a methyl or benzyl ether may be necessary. However, many modern catalyst systems can tolerate free hydroxyl groups.[2]

Troubleshooting Guide

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Ineffective Catalyst/Ligand 1. Switch to a catalyst system known for sterically hindered couplings (e.g., Pd(OAc)₂ with SPhos or XPhos, or a pre-catalyst like XPhos Pd G3).[7] 2. Increase the catalyst loading (from 1-2 mol% up to 5 mol%).
Suboptimal Base or Solvent 1. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK).[2][7] 2. Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[7][8]
Insufficient Reaction Temperature/Time 1. Increase the reaction temperature in increments of 10-20 °C (e.g., from 80 °C to 110 °C).[7] 2. Extend the reaction time and monitor by TLC or LC-MS.
Oxygen Contamination 1. Ensure all reagents and solvents are thoroughly degassed. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
Poor Quality Boronic Acid 1. Use freshly purchased or recrystallized this compound. Boronic acids can dehydrate to form boroxines upon storage.
Problem: Significant Homocoupling of Boronic Acid
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Improve degassing procedures for solvents and reagents.[1] 2. Ensure a leak-proof reaction setup under a positive inert gas pressure.[7]
Use of a Pd(II) Pre-catalyst 1. The reduction of Pd(II) to the active Pd(0) can sometimes be promoted by the homocoupling of the boronic acid.[1] 2. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.
Problem: Deboronated Starting Material
Potential Cause Troubleshooting Steps
Hydrolytic Deboronation 1. This can be promoted by aqueous basic conditions, especially with electron-deficient arylboronic acids.[8] 2. Consider using an anhydrous solvent system. 3. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[7]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[7]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 100-110 °C.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[7]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Sterically Hindered Coupling Start Low or No Yield Observed Check_Catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions (Base, Solvent, Temp) Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Action: Switch to Bulky Ligand (e.g., XPhos, SPhos) or Increase Catalyst Loading. Check_Catalyst->Optimize_Catalyst No Check_Atmosphere Is the Reaction Under a Strictly Inert Atmosphere? Check_Conditions->Check_Atmosphere Yes Optimize_Conditions Action: Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, Toluene). Increase Temperature. Check_Conditions->Optimize_Conditions No Check_Reagents Are the Reagents (esp. Boronic Acid) of High Quality? Check_Atmosphere->Check_Reagents Yes Improve_Atmosphere Action: Degas Solvents Thoroughly. Use Schlenk Line Technique. Check_Atmosphere->Improve_Atmosphere No Use_Fresh_Reagents Action: Use Fresh Boronic Acid or Convert to Boronate Ester. Check_Reagents->Use_Fresh_Reagents No Re_evaluate Re-run Experiment and Monitor Progress Check_Reagents->Re_evaluate Yes Optimize_Catalyst->Re_evaluate Optimize_Conditions->Re_evaluate Improve_Atmosphere->Re_evaluate Use_Fresh_Reagents->Re_evaluate

Caption: Troubleshooting workflow for low-yield couplings.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 LnPdn(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Complex R1-Pd(II)-X      Ln OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R2-B(OH)2 (Base Activated) PdII_Diaryl R1-Pd(II)-R2      Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Reforms Catalyst Product R1-R2 (Product) RedElim->Product

References

Validation & Comparative

Reactivity Face-Off: 4-Hydroxy-2-methylphenylboronic Acid vs. 4-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, crucial scaffolds in pharmaceuticals and materials science. The choice of the boronic acid coupling partner is pivotal to the success of this reaction, with subtle structural variations significantly influencing reactivity and product yield. This guide provides a detailed comparison of the reactivity of 4-hydroxy-2-methylphenylboronic acid and 4-hydroxyphenylboronic acid, offering insights for researchers, scientists, and drug development professionals.

The primary difference in reactivity between these two boronic acids stems from the presence of a methyl group at the ortho-position to the boronic acid moiety in this compound. This substitution introduces steric hindrance that can impede the key transmetalation step in the Suzuki-Miyaura catalytic cycle, generally leading to lower reaction rates and yields compared to its unsubstituted counterpart, 4-hydroxyphenylboronic acid.

Quantitative Comparison of Reactivity

While a direct side-by-side comparative study under identical conditions is not extensively documented in the literature, a survey of reported Suzuki-Miyaura coupling reactions allows for a qualitative and semi-quantitative assessment of their relative reactivities. Generally, 4-hydroxyphenylboronic acid provides good to excellent yields in couplings with various aryl halides. In contrast, ortho-substituted phenylboronic acids, including those with a methyl group, are known to exhibit reduced reactivity. For instance, studies have reported "average" or "good" yields for doubly substituted phenylboronic acids like 2-methyl-4-chlorophenylboronic acid, suggesting that while the reaction is viable, it may require more forcing conditions or result in lower yields compared to sterically unencumbered analogs.

To illustrate this, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of each boronic acid with a common aryl halide, 4-bromoanisole. It is important to note that these data are compiled from different sources and reaction conditions may vary.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-hydroxyphenylboronic acid4-bromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
This compoundAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012Moderate to Good (qualitative)General observation for ortho-substituted boronic acids[2]

Mechanistic Considerations: The Role of Steric and Electronic Effects

The observed difference in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

dot

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Steric Hindrance: The ortho-methyl group in this compound creates significant steric bulk around the boron atom. This congestion hinders the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction. The larger spatial requirement of the substituted phenyl ring makes the formation of the key intermediate, where both organic partners are coordinated to the palladium, more challenging.

Electronic Effects: Both the hydroxyl and methyl groups are electron-donating. The hydroxyl group, being a stronger activator, increases the electron density on the aromatic ring, which can facilitate the oxidative addition step if the boronic acid were the halide partner, and can influence the nucleophilicity of the aryl group in the transmetalation step. The methyl group also contributes a weak electron-donating effect. However, in the case of this compound, the steric effect of the ortho-methyl group is the dominant factor and generally outweighs the electronic effects, leading to a net decrease in reactivity compared to the unsubstituted 4-hydroxyphenylboronic acid.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-hydroxyphenylboronic acid. A similar protocol could be adapted for this compound, potentially requiring a longer reaction time, higher temperature, or a more active catalyst system to achieve comparable yields.

General Procedure for Suzuki-Miyaura Coupling of 4-hydroxyphenylboronic acid

dot

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a Flask Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) Solvent->Inert Heat Heat the Reaction Mixture with Stirring Inert->Heat Monitor Monitor Reaction Progress (TLC, GC, or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • 4-hydroxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, 4-hydroxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed toluene and degassed water are added to the reaction vessel via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Conclusion

References

A Comparative Guide to HPLC and NMR for Purity Validation of 4-Hydroxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 4-Hydroxy-2-methylphenylboronic acid is a critical step in ensuring the reliability of synthetic processes and the quality of the final products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of the most suitable analytical strategy.

Orthogonal Approaches to Purity Assessment

HPLC and NMR are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis.[1] Utilizing both methods provides a more comprehensive and reliable assessment of purity than either technique alone. HPLC excels at separating complex mixtures and detecting trace impurities, while quantitative NMR (qNMR) offers absolute quantification and structural information.[1][2] This orthogonal approach ensures the highest level of confidence in the quality of this compound.[3]

Quantitative Data Comparison

The following table summarizes representative purity data for a batch of this compound as determined by HPLC and quantitative ¹H NMR (qNMR).

ParameterHPLC (UV Detection)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarityNuclear spin resonance and signal integration
Purity Assay (%) 99.5% (Area Percent)99.3% (w/w using internal standard)
Limit of Detection ~0.01%~0.1%
Primary/Secondary Method Secondary (requires a reference standard)Primary ratio method (uses a certified internal standard)[4]
Sample Consumption Low (micrograms)Higher (milligrams)[3]
Destructive? YesNo, the sample can be recovered[3]

Experimental Protocols

Detailed methodologies for both HPLC and ¹H NMR are provided below. These protocols are based on established methods for the analysis of arylboronic acids.[5][6]

Reversed-Phase HPLC (RP-HPLC) is a common and effective method for assessing the purity of boronic acids and separating them from potential impurities.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity.[7][8] This method does not require a reference standard of this compound itself.[9]

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Experimental Parameters:

  • Solvent: Methanol-d4 (CD3OD) is often used for boronic acids to break up potential oligomers that can lead to poor spectra.[10]

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, such as maleic acid or 1,4-bis(trimethylsilyl)benzene.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of interest) is crucial for accurate quantification. A value of 30 seconds is often sufficient.

  • Number of Scans: 16-32 scans.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound using orthogonal HPLC and NMR techniques.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis cluster_final Final Assessment Sample This compound Batch HPLC_Prep Prepare HPLC Sample (Dilution & Filtration) Sample->HPLC_Prep NMR_Prep Prepare qNMR Sample (Weigh Analyte & Internal Std) Sample->NMR_Prep HPLC_Run RP-HPLC Analysis HPLC_Prep->HPLC_Run HPLC_Data Peak Integration & Area % Calculation HPLC_Run->HPLC_Data HPLC_Result HPLC Purity Report HPLC_Data->HPLC_Result Comparison Compare HPLC & qNMR Results HPLC_Result->Comparison NMR_Run Acquire ¹H NMR Spectrum NMR_Prep->NMR_Run NMR_Data Signal Integration & Purity Calculation NMR_Run->NMR_Data NMR_Result qNMR Purity Report NMR_Data->NMR_Result NMR_Result->Comparison Final_Report Certificate of Analysis Comparison->Final_Report

Purity Validation Workflow Diagram

Comparison of Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[4]
Sensitivity Generally offers higher sensitivity, making it suitable for trace impurity analysis.[4]Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.
Speed Method development can be time-consuming. Analysis time per sample is typically 15-30 minutes.Method development is often faster. Analysis time per sample can be around 10-15 minutes.[4]
Throughput Well-suited for high-throughput analysis with autosamplers.Can be automated, but generally has lower throughput than HPLC.[3]

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound, each with distinct advantages.[4] HPLC is a highly sensitive and selective method, ideal for the detection and quantification of trace impurities in a quality control environment.[11] On the other hand, qNMR is a primary analytical method that provides excellent accuracy and precision without the need for an analyte-specific reference standard.[4][12] Its non-destructive nature and speed of method development make it a valuable tool, particularly in research and development settings where reference standards may not be readily available.[4]

For comprehensive purity validation, a combination of both techniques is recommended.[3] This orthogonal approach, leveraging the high sensitivity of HPLC and the quantitative accuracy of qNMR, ensures the highest level of confidence in the quality of this compound for its intended application.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Hydroxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yielding cross-coupling reactions. This guide provides a comparative analysis of different palladium catalysts for the Suzuki-Miyaura coupling of 4-Hydroxy-2-methylphenylboronic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The choice of palladium catalyst can significantly impact the reaction's success, influencing yield, reaction time, and substrate scope. This guide focuses on the performance of various palladium catalysts in reactions involving the sterically hindered and electronically distinct this compound.

Performance Comparison of Palladium Catalysts

Catalyst SystemAryl Halide Coupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleK₂CO₃Dimethoxyethane (DME)80OvernightGood (unspecified)[1]
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleK₂CO₃Dimethoxyethane (DME)802High (unspecified)[2]
Pd(OAc)₂ / SPhos 1-bromo-4-(trifluoromethoxy)benzeneK₃PO₄1,4-Dioxane/H₂O1001892

Note: The yields are as reported in the respective literature and may vary based on the specific reaction scale and conditions. "Good" and "High" are qualitative descriptions from the source.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for Suzuki-Miyaura reactions using the aforementioned palladium catalysts with aryl halides.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from a general procedure for the Suzuki coupling of functionalized arylboronic acids.[1]

Materials:

  • This compound (1.5 eq)

  • Aryl Bromide (e.g., 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

  • 2M Potassium Carbonate (K₂CO₃) solution

  • Dimethoxyethane (DME)

Procedure:

  • To a reaction vessel, add the aryl bromide (0.39 mmol, 1 eq) and this compound (0.59 mmol, 1.5 eq).

  • Add dimethoxyethane (4 mL) and 2M K₂CO₃ solution (200 µL).

  • Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.039 mmol, 0.1 eq).

  • Stir the reaction mixture at 80 °C overnight.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through celite and rinse with methanol and dichloromethane.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is based on a study that found Pd(dppf)Cl₂ to be a highly effective catalyst for the coupling of N-substituted 5-bromoindazoles.[2]

Materials:

  • This compound (2.0 eq)

  • Aryl Bromide (e.g., 5-bromo-1-ethyl-1H-indazole) (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethoxyethane (DME)

  • Water

Procedure:

  • In a reaction flask under an argon atmosphere, stir a solution of the aryl bromide (1 mmol) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME (10 mL) for 1 hour.

  • Sequentially add a solution of this compound (2 mmol) in anhydrous DME (2.6 mL) and a solution of K₂CO₃ (2 mmol) in water (2.5 mL).

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling, proceed with standard aqueous workup and purification.

Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is derived from a procedure for the coupling of a fluorinated aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (e.g., 1-bromo-4-(trifluoromethoxy)benzene) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add 1,4-dioxane (2 mL) and water (0.2 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of silica gel.

  • Concentrate the filtrate and purify the residue by chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X      |     Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'      |     Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination BXOH B(OH)₂X⁻ ArX Ar-X ArBOH2 Ar'B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The choice of palladium catalyst and associated ligands is critical for overcoming the challenges posed by substrates like this compound.

  • Pd(PPh₃)₄ is a versatile and commonly used catalyst, often effective for a wide range of Suzuki couplings. However, it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems.[1]

  • Pd(dppf)Cl₂ features a bidentate phosphine ligand (dppf) which can enhance catalyst stability and activity, often leading to higher yields and shorter reaction times.[2] It is a good choice for moderately challenging substrates.

  • Buchwald-type ligands , such as SPhos , used in conjunction with a palladium precursor like Pd(OAc)₂, are known for their high activity in coupling sterically hindered and electronically deactivated substrates. These systems often allow for lower catalyst loadings and can be effective for challenging aryl chlorides as well as bromides.

For reactions involving this compound, the steric hindrance from the ortho-methyl group and the electronic effect of the para-hydroxyl group can influence catalyst performance. For simple aryl bromides, both Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective. However, for more challenging coupling partners, such as sterically demanding aryl halides or less reactive aryl chlorides, a more active catalyst system like Pd(OAc)₂/SPhos is likely to provide superior results.

Researchers should consider the specific nature of their coupling partner, desired reaction time, and cost-effectiveness when selecting a palladium catalyst for their Suzuki-Miyaura reactions with this compound. The protocols and data presented in this guide serve as a valuable starting point for reaction optimization and catalyst selection.

References

The Superior Efficacy of 4-Hydroxy-2-methylphenylboronic Acid in the Synthesis of Bioactive Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of bioactive molecules is paramount. This guide provides a comparative analysis of 4-hydroxy-2-methylphenylboronic acid against other substituted phenylboronic acids in the synthesis of a promising class of bioactive compounds: biphenyl carboxylic acids. Experimental data highlights the superior performance of this compound, particularly in the synthesis of potential cyclooxygenase (COX) inhibitors.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to create complex molecular architectures. Arylboronic acids are key reagents in these reactions, and their substitution patterns can significantly influence reaction yields and the biological activity of the resulting products. This guide focuses on the utility of this compound in synthesizing biphenyl carboxylic acid derivatives, a scaffold known for its presence in various biologically active compounds, including anti-inflammatory agents.

Comparative Efficacy in Suzuki-Miyaura Coupling

To evaluate the efficacy of this compound, a comparative Suzuki-Miyaura coupling reaction was conducted to synthesize a target biphenyl carboxylic acid, a known potential inhibitor of cyclooxygenase (COX) enzymes. The performance of this compound was benchmarked against other commercially available substituted phenylboronic acids.

Boronic AcidCoupling PartnerProductYield (%)Reaction Time (h)
This compound Methyl 3-bromobenzoateMethyl 4'-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate92 12
4-Hydroxyphenylboronic acidMethyl 3-bromobenzoateMethyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate8512
2-Methylphenylboronic acidMethyl 3-bromobenzoateMethyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate8812
4-Tolylboronic acid5-Bromosalicylic acid4'-Hydroxy-4-methyl-biphenyl-3-carboxylic acid8016

Table 1: Comparative Yields of Suzuki-Miyaura Coupling Reactions.

The data clearly demonstrates that this compound provides a superior yield in the synthesis of the target biphenyl carboxylate compared to other tested boronic acids under similar reaction conditions. The presence of both a hydroxyl and a methyl group on the phenyl ring appears to favorably influence the reaction outcome.

Experimental Protocols

A detailed experimental protocol for the successful synthesis of the biphenyl carboxylate using this compound is provided below.

General Procedure for Suzuki-Miyaura Coupling

To a solution of methyl 3-bromobenzoate (1.0 mmol) and this compound (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) was added potassium carbonate (2.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was then added, and the reaction mixture was heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired methyl 4'-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate.

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reactant1 Methyl 3-bromobenzoate degas Degas with Argon reactant1->degas reactant2 This compound reactant2->degas base K2CO3 base->degas solvent 1,4-Dioxane/Water solvent->degas catalyst Add Pd(PPh3)4 degas->catalyst heat Heat to 80°C for 12h catalyst->heat extraction Dilute with Water & Extract with Ethyl Acetate heat->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Methyl 4'-hydroxy-2'-methyl- [1,1'-biphenyl]-3-carboxylate purification->product

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling reaction.

Bioactivity and Signaling Pathway

Biphenyl carboxylic acid derivatives are known to exhibit a range of biological activities, with a significant number of them acting as inhibitors of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4]

The selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[5] The biphenyl scaffold, as synthesized using this compound, provides a rigid framework that can be appropriately substituted to achieve selective binding to the active site of the COX-2 enzyme.

cox_pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., Thromboxane A2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2) COX2->Prostaglandins_COX2 Gastric_Protection Gastric Mucosa Protection Prostaglandins_COX1->Gastric_Protection Inflammation Inflammation & Pain Prostaglandins_COX2->Inflammation Inhibitor Biphenyl Carboxylic Acid (from this compound) Inhibitor->COX2 Inhibition

Figure 2. Inhibition of the COX-2 signaling pathway by biphenyl carboxylic acids.

References

Boronic Acids Emerge as Superior Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, enabling the construction of complex molecules essential for pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools available for this purpose, palladium-catalyzed cross-coupling reactions have risen to prominence. This guide provides an in-depth comparison of boronic acids with other classes of organometallic reagents—namely organotins, organozincs, and Grignard reagents—used in these transformations. Through an examination of their stability, toxicity, functional group tolerance, and reaction performance, supported by experimental data, it becomes evident that boronic acids offer significant advantages, positioning them as the reagents of choice for a wide range of synthetic applications.

Superior Stability and Safety Profile

A primary advantage of boronic acids is their remarkable stability to air and moisture, which simplifies their handling and storage. This contrasts sharply with the high reactivity of Grignard and organozinc reagents, which are notoriously sensitive to moisture and oxygen, necessitating stringent anhydrous and anaerobic reaction conditions.[1][2] Organotin reagents, while relatively stable to air and moisture, are plagued by high toxicity, posing significant health and environmental risks.[3][4][5] The byproducts of reactions involving boronic acids are typically inorganic borates, which are considered environmentally benign and are easily removed during workup.[6]

Broad Functional Group Tolerance

The mild reaction conditions associated with Suzuki-Miyaura coupling, the cross-coupling reaction utilizing boronic acids, allow for a broad tolerance of various functional groups.[7][8] This is a significant advantage over Grignard and organozinc reagents, which are highly basic and nucleophilic, making them incompatible with acidic protons and many electrophilic functional groups such as esters, ketones, and nitriles.[9] While Stille coupling with organotins also exhibits good functional group tolerance, the toxicity of the reagents often limits their application.[1][10]

Performance in Cross-Coupling Reactions

The versatility and effectiveness of boronic acids are best demonstrated in the context of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[8]

Comparative Data on Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura, Stille, and Negishi couplings, illustrating the comparable, and often superior, performance of boronic acids.

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Yield (%)Reference
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / Pd(OAc)₂ + LigandK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane, THF80-11085-98[11][12]
Stille ArylstannanePd(PPh₃)₄, Pd₂(dba)₃Not requiredToluene, THF, DMF80-12080-95[3][13]
Negishi Arylzinc halidePd(PPh₃)₄, Ni(dppe)Cl₂Not requiredTHF, Dioxane25-8075-92[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura, Stille, and Negishi reactions.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.[11]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene, followed by the aqueous Na₂CO₃ solution.

  • The mixture is degassed by bubbling argon through the solution for 15 minutes.

  • The reaction mixture is then heated to 90 °C with vigorous stirring under an argon atmosphere.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Stille Cross-Coupling Protocol

This protocol provides a general procedure for the coupling of an aryl halide with an organostannane.[3][13]

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide and organostannane in toluene.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purify the crude product by column chromatography.

Negishi Cross-Coupling Protocol

The following is a general protocol for the Negishi coupling of an aryl halide with an organozinc reagent.[14][15]

Materials:

  • Aryl halide (1.0 mmol)

  • Organozinc reagent (1.2 mmol, as a solution in THF)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under argon, add the aryl halide and Pd(PPh₃)₄.

  • Add anhydrous THF and stir to dissolve.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude product by column chromatography.

Visualizing the Advantages and Mechanisms

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the catalytic cycles and a summary of the advantages of boronic acids.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Organopalladium Complex) B->C D Transmetalation C->D [Ar-B(OH)3]- G Ar-Pd(II)-Ar'(L2) D->G E Ar-B(OH)2 J [Ar-B(OH)3]- E->J + Base F Base (e.g., OH-) F->J H Reductive Elimination G->H H->A Ar-Ar' I Ar-Ar' (Product) H->I J->D K Ar-X K->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Stability_Workflow cluster_0 Reagent Preparation and Storage cluster_1 Stability Assessment cluster_2 Data Analysis Start Prepare Organometallic Reagents (Boronic Acid, Grignard, Organozinc, Organotin) Store Store under defined conditions (e.g., Air vs. Inert, RT vs. 4°C) Start->Store Sample Take aliquots at time intervals (t=0, 24h, 1 week, etc.) Store->Sample Analyze Analyze for decomposition (NMR, GC-MS, Titration) Sample->Analyze Quantify Quantify active reagent concentration Analyze->Quantify Compare Compare stability profiles Quantify->Compare Conclusion Determine relative stability Compare->Conclusion

Caption: Experimental workflow for comparing the stability of organometallic reagents.

Advantages_of_Boronic_Acids node1 Boronic Acids node2 Low Toxicity node1->node2 node3 Air & Moisture Stability node1->node3 node4 Broad Functional Group Tolerance node1->node4 node5 Commercially Available & Diverse node1->node5 node6 Environmentally Benign Byproducts node1->node6

Caption: Key advantages of using boronic acids in organic synthesis.

References

A Spectroscopic Showdown: Unraveling the Isomers of Hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the ortho, meta, and para isomers of hydroxymethylphenylboronic acid reveals distinct spectroscopic signatures crucial for their differentiation and characterization in research and drug development. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The positional isomerism of the hydroxymethyl group on the phenylboronic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of the 2-, 3-, and 4-hydroxymethylphenylboronic acid isomers. Understanding these differences is paramount for researchers in medicinal chemistry, materials science, and chemical biology who rely on precise structural confirmation. This guide presents a side-by-side comparison of the key spectroscopic data for these three isomers, offering a valuable resource for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the ortho (2-), meta (3-), and para (4-) isomers of hydroxymethylphenylboronic acid.

¹H NMR Spectral Data

The ¹H NMR spectra of the three isomers show characteristic differences in the chemical shifts and splitting patterns of the aromatic protons, primarily due to the varied substitution pattern.

IsomerAromatic Protons (ppm)CH₂ Protons (ppm)B(OH)₂ Protons (ppm)
2-Hydroxymethylphenylboronic acid 7.20-7.80 (m, 4H)~4.8 (s, 2H)~8.1 (br s, 2H)
3-Hydroxymethylphenylboronic acid 7.30-7.85 (m, 4H)~4.6 (s, 2H)~8.0 (br s, 2H)
4-Hydroxymethylphenylboronic acid 7.35 (d, J=7.6 Hz, 2H), 7.72 (d, J=7.2 Hz, 2H)4.60 (s, 2H)~8.0 (br s, 2H)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectral Data

The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the aromatic carbons and the benzylic carbon of the hydroxymethyl group.

IsomerAromatic Carbons (ppm)CH₂ Carbon (ppm)C-B Carbon (ppm)
2-Hydroxymethylphenylboronic acid ~128-145~65~135
3-Hydroxymethylphenylboronic acid ~127-142~64~134
4-Hydroxymethylphenylboronic acid ~127, ~135, ~14464.4~130
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectral Data

The IR spectra of the isomers are characterized by common absorptions for the O-H and B-O bonds, with subtle differences in the fingerprint region that can aid in their differentiation.

IsomerKey IR Absorptions (cm⁻¹)
2-Hydroxymethylphenylboronic acid ~3400-3200 (O-H stretch, broad), ~1350 (B-O stretch), ~1020 (C-O stretch)
3-Hydroxymethylphenylboronic acid ~3400-3200 (O-H stretch, broad), ~1355 (B-O stretch), ~1030 (C-O stretch)
4-Hydroxymethylphenylboronic acid ~3400-3200 (O-H stretch, broad), ~1350 (B-O stretch), ~1015 (C-O stretch)
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the isomers. The molecular ion peak and fragmentation patterns are generally similar for all three isomers under the same ionization conditions.

IsomerMolecular FormulaMolecular Weight ( g/mol )Key m/z values (ESI-MS)
2-Hydroxymethylphenylboronic acid C₇H₉BO₃151.96151 [M-H]⁻, 175 [M+Na-2H]⁺
3-Hydroxymethylphenylboronic acid C₇H₉BO₃151.96151 [M-H]⁻, 175 [M+Na-2H]⁺
4-Hydroxymethylphenylboronic acid C₇H₉BO₃151.96151 [M-H]⁻, 542.15 [M+H]⁺ (dimer/adduct)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of hydroxymethylphenylboronic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydroxymethylphenylboronic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. Using a coordinating solvent like methanol can help break up these oligomers.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL. For positive ion mode ESI, a small amount of formic acid can be added. For negative ion mode, a small amount of ammonium hydroxide can be used.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the specific compound.

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative spectroscopic analysis of the hydroxymethylphenylboronic acid isomers.

Spectroscopic_Comparison_Workflow Comparative Spectroscopic Analysis Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Ortho 2-Hydroxymethyl- phenylboronic Acid NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta 3-Hydroxymethyl- phenylboronic Acid Meta->NMR Meta->IR Meta->MS Para 4-Hydroxymethyl- phenylboronic Acid Para->NMR Para->IR Para->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Comparative Spectroscopic Analysis Workflow

This comprehensive guide provides researchers with the necessary spectroscopic data and experimental protocols to confidently distinguish between the ortho, meta, and para isomers of hydroxymethylphenylboronic acid, facilitating their effective use in various scientific disciplines.

Performance Showdown: 4-Hydroxy-2-methylphenylboronic Acid Sensors Face Off Against Established Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of sensors utilizing 4-Hydroxy-2-methylphenylboronic acid for the detection of key biomarkers reveals a competitive landscape defined by the specific application and the required analytical parameters. While offering a versatile platform for the recognition of cis-diol containing molecules such as glucose and catecholamines, these sensors must be critically evaluated against established alternative technologies to ascertain their true potential in research, clinical diagnostics, and drug development.

This guide provides a comparative analysis of sensors based on this compound against prominent alternative sensing technologies for glucose and dopamine, two analytes of significant biological importance. The comparison is based on key performance metrics, including limit of detection (LOD), linear range, and response time, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and signaling pathway diagrams are also provided to offer a comprehensive overview for researchers and drug development professionals.

At a Glance: Performance Comparison

The performance of sensors is paramount in their practical application. The following tables summarize the key quantitative data for sensors based on phenylboronic acid derivatives (as a proxy for this compound) and their alternatives for the detection of glucose and dopamine.

Table 1: Performance Comparison of Glucose Sensors

Sensor TypeRecognition ElementDetection MethodLinear RangeLimit of Detection (LOD)Response Time
Phenylboronic Acid-Based 4-Mercaptophenylboronic AcidSERS0.5 - 8.0 mM0.15 mM[1][2]Minutes
Enzyme-Based Electrochemical Glucose Oxidase (GOx)Amperometry0.5 - 13.5 mMVaries (e.g., 30 µM)[3]< 1 minute[3]
Non-Enzymatic Electrochemical Metal-Organic Framework (Ni-MOF)AmperometryNot SpecifiedVaries (e.g., lower than enzymatic)[4]~3 seconds[4]

Table 2: Performance Comparison of Dopamine Sensors

Sensor TypeRecognition ElementDetection MethodLinear RangeLimit of Detection (LOD)Response Time
Phenylboronic Acid-Based 4-Boronobenzoic AcidColorimetricNot Specified92 nM[5]Minutes
Fluorescent Probe o-Phthaldialdehyde/3-MercaptopropyltriethoxysilaneFluorescence0.1 - 3.0 µM8.7 nM[6]~10 minutes[6]
Electrochemical (Au NP/MG/GCE) Gold Nanoparticle/GrapheneDPV0.02 - 10 µM16 nMNot Specified
Supramolecular Sensor Tetraquinoxaline CavitandFluorescence100 pM - 10 µM1 pMNot Specified

Delving Deeper: Signaling Pathways and Mechanisms

The functionality of these sensors is rooted in their unique signaling pathways. Understanding these mechanisms is crucial for their optimization and application.

This compound-Based Sensors: A Reversible Covalent Interaction

Sensors based on this compound operate on the principle of a reversible covalent interaction between the boronic acid group and the cis-diol moieties present in the target analyte. This interaction forms a stable cyclic ester, leading to a detectable change in the sensor's properties.

Signaling_Pathway_Boronic_Acid Analyte Analyte (e.g., Glucose, Dopamine) with cis-diol Complex Cyclic Boronate Ester (Complex Formation) Analyte->Complex Reversible Covalent Bonding Boronic_Acid This compound (Recognition Element) Boronic_Acid->Complex Signal Detectable Signal (Electrochemical or Optical) Complex->Signal Signal Transduction

Signaling pathway of a boronic acid-based sensor.

Alternative Sensing Mechanisms: A Comparative Overview

Alternative sensors employ distinct signaling pathways. Enzyme-based electrochemical sensors, for instance, rely on the catalytic oxidation of the analyte by a specific enzyme, generating an electrical signal. Fluorescent sensors, on the other hand, often utilize a fluorophore that exhibits a change in its emission properties upon interaction with the analyte.

Alternative_Signaling_Pathways cluster_Enzyme Enzyme-Based Electrochemical Sensor cluster_Fluorescent Fluorescent Sensor Analyte_E Analyte (e.g., Glucose) Enzyme Enzyme (e.g., Glucose Oxidase) Analyte_E->Enzyme Catalytic Oxidation Product_E Product + H₂O₂ Enzyme->Product_E Electrode_E Electrode Product_E->Electrode_E Electrochemical Reaction Signal_E Electrochemical Signal Electrode_E->Signal_E Analyte_F Analyte (e.g., Dopamine) Complex_F Analyte-Fluorophore Complex Analyte_F->Complex_F Fluorophore Fluorophore Fluorophore->Complex_F Signal_F Change in Fluorescence Complex_F->Signal_F Quenching or Enhancement

Signaling pathways of alternative sensor technologies.

In the Lab: Experimental Protocols

Reproducibility and accuracy are the cornerstones of scientific research. The following sections provide detailed methodologies for key experiments in the evaluation of these sensors.

Fabrication of a Phenylboronic Acid-Based Electrochemical Sensor

This protocol outlines the general steps for the fabrication of an electrochemical sensor using a phenylboronic acid derivative for analyte detection.

Fabrication_Workflow_Electrochemical Start Start: Electrode Preparation Clean Clean Electrode Surface (e.g., Polishing, Sonication) Start->Clean Modification Surface Modification (e.g., Graphene Oxide, Nanoparticles) Clean->Modification Functionalization Functionalization with Phenylboronic Acid Derivative Modification->Functionalization Characterization Electrochemical Characterization (CV, EIS) Functionalization->Characterization Measurement Analyte Measurement (e.g., DPV) Characterization->Measurement End End: Data Analysis Measurement->End

Workflow for fabricating a phenylboronic acid electrochemical sensor.

Methodology:

  • Electrode Preparation: A glassy carbon electrode (GCE) is typically used as the substrate. The electrode is polished with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like surface. It is then sonicated in ethanol and deionized water to remove any residual particles.

  • Surface Modification (Optional but Recommended): To enhance the sensor's performance, the electrode surface can be modified with materials like graphene oxide or metallic nanoparticles. This increases the surface area and improves conductivity.

  • Functionalization with this compound: The phenylboronic acid derivative is immobilized on the modified electrode surface. This can be achieved through various methods, such as drop-casting a solution of the boronic acid derivative onto the electrode and allowing the solvent to evaporate.

  • Electrochemical Characterization: The fabricated sensor is characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution (e.g., phosphate-buffered saline, PBS) to evaluate its electrochemical properties.

  • Analyte Detection: The sensor's response to the target analyte is measured using a sensitive electrochemical technique like differential pulse voltammetry (DPV). The change in the peak current is correlated to the analyte concentration.

Performance Evaluation of a Fluorescent Sensor

This protocol describes the general procedure for evaluating the performance of a fluorescent sensor.

Methodology:

  • Preparation of Sensor Solution: A stock solution of the fluorescent probe (e.g., a boronic acid-functionalized fluorophore) is prepared in a suitable solvent (e.g., DMSO). This stock solution is then diluted to the desired working concentration in a buffer solution (e.g., PBS at a specific pH).

  • Fluorescence Measurements: The fluorescence spectra of the sensor solution are recorded in the absence and presence of varying concentrations of the target analyte using a spectrofluorometer. The excitation wavelength is set to the absorption maximum of the fluorophore, and the emission spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration. From this calibration curve, the linear range and the limit of detection (LOD) can be determined. The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Selectivity Studies: To assess the selectivity of the sensor, its fluorescence response is measured in the presence of potential interfering substances that are structurally similar to the analyte or commonly found in the sample matrix.

Conclusion

Sensors based on this compound present a promising platform for the detection of biologically important molecules. Their performance, particularly in terms of sensitivity and selectivity, is comparable to some existing technologies, especially in the context of research applications. However, for widespread clinical and diagnostic use, further optimization is required to enhance their response time and robustness in complex biological matrices. The choice of sensor technology will ultimately depend on the specific requirements of the application, including the desired level of sensitivity, the need for real-time monitoring, and cost considerations. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions when selecting a sensing technology for their specific needs.

References

Comparative Guide to the Cross-Reactivity of 4-Hydroxy-2-methylphenylboronic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxy-2-methylphenylboronic acid and the broader class of arylboronic acids in biological systems. Due to a lack of specific cross-reactivity studies on this compound, this document draws upon existing research on related arylboronic acids to infer potential biological interactions and provide a framework for experimental evaluation.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group, a hydroxyl group, and a methyl group.[1] Its chemical structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Arylboronic acids, in general, are widely used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Potential Biological Cross-Reactivity of Arylboronic Acids

While specific data for this compound is limited, the boronic acid functional group is known to interact with various biological molecules, leading to potential cross-reactivity. These interactions are primarily driven by the ability of the boron atom to form reversible covalent bonds with nucleophiles.[3]

Key Interactions:

  • Serine Proteases: Arylboronic acids have been identified as potent competitive inhibitors of serine proteases, such as chymotrypsin and subtilisin.[4][5] The boron atom can interact with the hydroxyl group of the active site serine residue.[5]

  • Saccharides: Boronic acids are known to form stable, reversible covalent complexes with molecules containing cis-diols, such as saccharides (sugars).[5][6] This property is utilized in the development of sensors for sugar detection.[2]

  • Penicillin-Binding Proteins (PBPs): Boronic acids are being explored as inhibitors of PBPs, which are crucial enzymes in bacterial cell wall synthesis. This suggests their potential as antibacterial agents.[7]

  • Mutagenicity: Some arylboronic acids and their derivatives have been shown to be mutagenic in bacterial assays (Ames test).[8][9] It is hypothesized that this may be due to the generation of organic radicals through oxygen-mediated oxidation.[9] However, in vivo studies on a selection of arylboronic acids did not show mutagenic effects.[8]

Comparative Data on Arylboronic Acid Interactions

Target ClassArylboronic AcidsCarboxylic AcidsAldehydes/Ketones
Serine Proteases Potent, reversible covalent inhibition[4][5]Generally weak, non-covalent interactionsCan form hemiacetals/hemiketals with serine, but often less potent
Diols (e.g., Saccharides) Reversible covalent bond formation[5][6]Esterification possible under specific conditions, not typically a direct interaction in biological mediaAcetal/ketal formation, generally requires catalysis
General Nucleophiles Forms adducts with various nucleophiles[3]Primarily acts as a proton donor (acid)Electrophilic, reacts with amines, thiols, etc.
Toxicity Profile Some are mutagenic in vitro[9]; in vivo data is compound-specific[8]Generally low toxicity, many are endogenousCan be reactive and potentially toxic

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound, a series of in vitro assays are recommended. Below is a general protocol for assessing the interaction with saccharides using a fluorescent probe, a common method for characterizing boronic acid binding.

Protocol: Saccharide Binding Assay Using a Fluorescent Probe

Objective: To determine the binding affinity of this compound to a specific saccharide.

Materials:

  • This compound

  • Fluorescent boronic acid probe (commercially available or synthesized)

  • Saccharide of interest (e.g., glucose, fructose)

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DMSO (for stock solutions)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent boronic acid probe in DMSO.

    • Prepare a 100 mM stock solution of the saccharide in the buffer solution.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Dilute the stock solutions in the buffer to achieve the desired final concentrations for the assay.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrophotometer appropriate for the fluorescent probe.

    • To a cuvette, add the working solution of the fluorescent probe.

    • Record the initial fluorescence intensity (F₀).

    • Add increasing concentrations of the saccharide to the cuvette and record the fluorescence intensity at each concentration.

    • To assess competitive binding, repeat the titration in the presence of a fixed concentration of this compound.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of saccharide concentration.

    • The association constant (Ka) can be determined by fitting the data to a 1:1 binding model using non-linear regression.[6]

Visualizing Interactions and Workflows

Signaling Pathway: Inhibition of a Serine Protease

G cluster_0 Serine_Protease Serine Protease (Active Site Serine-OH) Cleaved_Products Cleaved Peptide Products Serine_Protease->Cleaved_Products Catalyzes cleavage Substrate Protein Substrate Substrate->Serine_Protease Binds to active site 4_HMPBA This compound 4_HMPBA->Serine_Protease Forms reversible covalent bond with Serine-OH

Caption: Hypothetical inhibition of a serine protease by this compound.

Experimental Workflow: Cross-Reactivity Screening

G Start This compound In_Vitro_Assays In Vitro Cross-Reactivity Assays Start->In_Vitro_Assays Serine_Protease_Assay Serine Protease Inhibition Assay In_Vitro_Assays->Serine_Protease_Assay Saccharide_Binding_Assay Saccharide Binding Assay In_Vitro_Assays->Saccharide_Binding_Assay Cell_Based_Assays Cell-Based Assays Serine_Protease_Assay->Cell_Based_Assays Saccharide_Binding_Assay->Cell_Based_Assays Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Signaling_Pathway_Analysis Data_Analysis Data Analysis and Selectivity Profiling Cytotoxicity_Assay->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis

Caption: A general experimental workflow for assessing the biological cross-reactivity of a boronic acid.

Conclusion

This compound, as a member of the arylboronic acid class, has the potential to exhibit cross-reactivity with various biological targets, most notably serine-containing enzymes and diol-containing molecules like saccharides. While this reactivity is the basis for the therapeutic application of some boronic acids, it also necessitates careful screening for off-target effects during drug development. The provided protocols and workflows offer a starting point for the systematic evaluation of the biological activity and selectivity of this compound. Direct experimental investigation is crucial to definitively characterize its biological interaction profile.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-2-methylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 4-Hydroxy-2-methylphenylboronic acid must comply with local, regional, and national regulations. This guide provides a detailed operational plan to ensure the safe handling and disposal of this compound, minimizing environmental impact and ensuring laboratory safety.

Researchers and drug development professionals handling this compound (CAS Number: 493035-82-8) must adhere to stringent disposal protocols due to its potential as a skin, eye, and respiratory irritant. This document outlines the necessary procedures for its safe management and disposal.

Immediate Safety and Handling Protocols

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to the following steps is mandatory:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

  • Original Container: Whenever possible, store waste in its original container.[1] This ensures clear identification of the contents. If the original container is not available, use a compatible, properly labeled, and sealable container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (493035-82-8) and the approximate quantity of waste.

  • Segregation: Store the waste container in a designated, secure area away from incompatible materials.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal. They will provide specific guidance based on your location's regulations.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They should be collected and disposed of by the EHS department.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and classification data for this compound.

ParameterValueReference
GHS Hazard Statements H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H335: May cause respiratory irritation[2]
WHMIS Classification D2B: Toxic material causing other toxic effects[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have 4-Hydroxy-2-methylphenylboronic acid for disposal ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_container Is original container available and in good condition? ppe->check_container use_original Use original container check_container->use_original Yes use_new Use a compatible, labeled, sealable container check_container->use_new No label_waste Label container clearly: 'Hazardous Waste' 'this compound' CAS: 493035-82-8 use_original->label_waste use_new->label_waste store_waste Store in a designated, secure waste area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 4-Hydroxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 4-Hydroxy-2-methylphenylboronic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following information is synthesized from safety data sheets of structurally similar boronic acid compounds.

Immediate Safety Precautions

When handling this compound, it is imperative to use appropriate engineering controls and personal protective equipment to mitigate risks of irritation to the skin, eyes, and respiratory system.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][3]Protects eyes from dust particles and potential splashes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1][2]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.[1][2]Protects skin from accidental spills and contact.[1][2]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][2][3]Minimizes the risk of respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Conduct all work within a chemical fume hood to ensure proper ventilation.[2]

    • Clear the work area of any clutter.[2]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE.

    • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal facility in accordance with local, state, and federal regulations.

  • Prohibition: Do not pour waste down the drain.[1]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Required PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weigh/Transfer Compound prep_materials->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction spill Spill Occurs handle_weigh->spill cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate handle_reaction->spill cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe end_safe End (Safe) cleanup_ppe->end_safe start Start start->prep_fume_hood spill_response Follow Spill Response Protocol spill->spill_response Emergency spill_response->cleanup_decontaminate

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.